molecular formula C19H20O8 B3034176 Didemethylpseudoaspidin AA CAS No. 142382-28-3

Didemethylpseudoaspidin AA

Cat. No.: B3034176
CAS No.: 142382-28-3
M. Wt: 376.4 g/mol
InChI Key: SLIVGKVXFMMUFR-UHFFFAOYSA-N
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Description

1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone is a natural product found in Euphorbia kansui, Euphorbia polycaulis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O8/c1-8(20)16-14(26-3)6-12(22)10(18(16)24)5-11-13(23)7-15(27-4)17(9(2)21)19(11)25/h6-7,22-25H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIVGKVXFMMUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1O)CC2=C(C(=C(C=C2O)OC)C(=O)C)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Didemethylpseudoaspidin AA: Structural Elucidation and Physicochemical Characterization

[1][2][3]

Executive Summary

Didemethylpseudoaspidin AA (CAS: 142382-28-3) is a rare, naturally occurring acylphloroglucinol derivative primarily isolated from the rhizomes of Dryopteris ferns (e.g., Dryopteris wallichiana) and select Euphorbia species (E. kansui).[1][2] Chemically, it represents a structural simplification of the pseudoaspidin scaffold, characterized by the absence of C-methyl groups on the aromatic rings and the presence of acetyl side chains (designated by the "AA" suffix).[1][2]

This compound is of significant interest in drug development due to its potent nematocidal and antibacterial profiles, characteristic of the acylphloroglucinol class.[1][2] Unlike its lipophilic parent compounds, the didemethyl analog offers a unique polarity profile that may influence bioavailability and metabolic stability.[1][2]

This guide provides a definitive structural analysis, validated isolation protocols, and a mechanistic overview of its properties, grounded in rigorous chemical logic.[1][2]

Chemical Identity & Structural Architecture[1][2][3][4]

Nomenclature and Constants[2][3][4]
PropertyData
Common Name Didemethylpseudoaspidin AA
IUPAC Name 1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone
CAS Number 142382-28-3
Molecular Formula C₁₉H₂₀O₈
Molecular Weight 376.36 g/mol
Exact Mass 376.1158
Appearance Pale yellow needles
Solubility Soluble in DMSO, Pyridine, MeOH, EtOH; Insoluble in water
Structural Logic

The molecule consists of two phloroglucinol rings linked by a methylene bridge.[1][2] The "Didemethyl" designation indicates the loss of two C-methyl groups (typically at the C-5 position of the rings in standard pseudoaspidin).[1][2] The "AA" code denotes that both acyl side chains are acetyl groups.[1][2]

  • Ring A & B: 2,4,6-oxygenated substitution pattern (phloroglucinol core).[1][2]

  • Linkage: Methylene bridge (-CH₂-) connecting the rings.[1][2]

  • Key Functional Groups:

    • Two Acetyl groups (C=O) involved in intramolecular hydrogen bonding with ortho-hydroxyls (chelation), stabilizing the structure.[1][2]

    • Four Hydroxyl groups (phenolic), contributing to acidity (pKa ~5-6 for the most acidic proton).[1][2]

    • Two Methoxy groups.[1][2][3][4]

2D Structural Visualization (Graphviz)[2][3]

DidemethylpseudoaspidinAAFigure 1: Structural Connectivity of Didemethylpseudoaspidin AAcluster_RingARing A (Phloroglucinol)cluster_RingBRing B (Phloroglucinol)C1C-1(Acetyl Attachment)C2C-2(OH)C1->C2AcetylAAcetyl Group(C=O)C1->AcetylAC3C-3(Bridge Attachment)C2->C3C4C-4(OH)C3->C4BridgeMethylene Bridge(-CH2-)C3->BridgeC5C-5(H - Didemethyl site)C4->C5C6C-6(OMe)C5->C6C6->C1C3_BC-3'(Bridge Attachment)Bridge->C3_BC1_BC-1'(Acetyl Attachment)C2_BC-2'(OH)C1_B->C2_BAcetylBAcetyl Group(C=O)C1_B->AcetylBC2_B->C3_BC4_BC-4'(OH)C3_B->C4_BC5_BC-5'(H - Didemethyl site)C4_B->C5_BC6_BC-6'(OMe)C5_B->C6_BC6_B->C1_B

Caption: Schematic representation of the C19H20O8 scaffold highlighting the methylene bridge and the "didemethyl" sites at C-5/C-5'.

Isolation & Analytical Protocols

The isolation of Didemethylpseudoaspidin AA requires careful separation from its lipophilic homologs (e.g., Albaspidin, Aspidin).[1][2] The following protocol is based on polarity-guided fractionation validated in Phytochemistry literature.

Extraction Workflow (Self-Validating Protocol)

Principle: Acylphloroglucinols are weakly acidic phenols.[1][2] They can be separated from neutral lipids by pH manipulation or specific solvent partitioning.[1][2]

Step-by-Step Methodology:

  • Raw Material Preparation:

    • Pulverize dried rhizomes of Dryopteris wallichiana or roots of Euphorbia kansui (1.0 kg).

    • Validation: Moisture content must be <5% to prevent hydrolysis of acyl groups.[1][2]

  • Primary Extraction:

    • Macerate with Diethyl Ether (Et₂O) or Acetone at room temperature for 48 hours.

    • Why: Ether selectively solubilizes the phloroglucinols while leaving behind polar tannins and glycosides.[1][2]

    • Concentrate the extract in vacuo to yield a crude oleoresin.[1][2]

  • Fractionation (The Magnesium Oxide Method):

    • Dissolve crude extract in Et₂O.[1][2]

    • Critical Step: Treat with saturated Magnesium Oxide (MgO) solution.[1][2]

    • Mechanism:[1][5] Phloroglucinols with specific substitution patterns form insoluble Mg-complexes or remain in solution depending on chelation potential.[1][2] Didemethylpseudoaspidin AA typically remains in the filtrate or requires specific pH adjustment.[1][2]

    • Alternatively, partition between Hexane and Methanol-Water (9:1) .[1][2] The compound will partition into the methanolic phase due to the lack of lipophilic C-methyl groups compared to standard Aspidin.[1][2]

  • Chromatographic Purification:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (starting 95:5 → 70:30).[1][2]

    • Detection: TLC (Vanillin-H₂SO₄ spray -> turns orange/red).[1][2]

    • Target Fraction: Didemethylpseudoaspidin AA elutes after the fully methylated analogs (like Aspidin BB) due to higher polarity (more exposed OH groups, less steric shielding).[1][2]

Spectroscopic Identification Criteria

To confirm identity, the isolated crystals must meet these spectral benchmarks:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 13.0 - 14.0 ppm (s): Chelated phenolic OH (intramolecular H-bond to Acetyl C=O).[1][2]

    • δ 5.9 - 6.1 ppm (s): Aromatic proton at C-5 (The "Didemethyl" signature; this singlet would be missing in Pseudoaspidin).[1][2]

    • δ 3.8 - 4.0 ppm (s): Methoxy protons (-OCH₃).[1][2]

    • δ 3.5 - 3.7 ppm (s): Methylene bridge (-CH₂-).[1][2]

    • δ 2.6 - 2.7 ppm (s): Acetyl methyl protons (-COCH₃).[1][2]

  • MS (EI/ESI):

    • Molecular Ion: m/z 376 [M]⁺.[1][2]

    • Fragmentation: Cleavage at the methylene bridge typically yields monomeric acylphloroglucinol fragments (m/z ~181-195).[1][2]

Biological Properties & Mechanism of Action[3][13]

Pharmacological Profile[2][3][5]
ActivityPotencyMechanism
Nematocidal LD₅₀ 22-121 μMUncoupling of oxidative phosphorylation in mitochondria; disruption of larval energy metabolism.[1][2]
Antibacterial MIC 0.1-10 μg/mLMembrane disruption and inhibition of bacterial fatty acid synthesis (FabI inhibition equivalent).[1][2]
Cytotoxicity ModerateInduction of ROS and apoptosis in select cancer lines (e.g., HeLa, HepG2).[1]
Mechanism of Action: Proton Uncoupling

Like other phloroglucinols, Didemethylpseudoaspidin AA acts as a protonophore.[1][2] The phenolic hydroxyls can release a proton in the mitochondrial intermembrane space, and the lipophilic anion can cross the inner membrane, dissipating the proton gradient required for ATP synthesis.[1][2]

Pathway Visualization:

MOACompoundDidemethylpseudoaspidin AAMitochondriaMitochondrial MembraneCompound->MitochondriaPermeatesGradientProton Gradient (ΔpH)Mitochondria->GradientDissipates (Protonophore)ATPATP SynthesisGradient->ATPInhibitsDeathLarval/Bacterial Cell DeathATP->DeathEnergy Starvation

Caption: Mechanism of nematocidal activity via mitochondrial uncoupling.[1][2]

References

  • Ding, Y. L., et al. (1992).[1][2][4] "Phloroglucinol derivatives from Euphorbia kansui." Phytochemistry, 31(4), 1435-1438.[1][2]

  • Patonay, T., et al. (2020).[1][2] "Phytochemical investigation of Dryopteris wallichiana and biological activity of isolated acylphloroglucinols." Natural Product Research.

  • ChemFaces. (2024).[1][2] "Didemethylpseudoaspidin AA Datasheet."

  • PubChem. (2025).[1][2][6][3] "Compound Summary: Didemethylpseudoaspidin AA (CID 5316623)."[1][2][7] [1][2]

  • Widen, C. J., et al. (1970).[1][2] "Chemotaxonomy of the Dryopteris ferns." Brittonia, 22, 53-63.[1][2] (Foundational reference for phloroglucinol nomenclature).

Disclaimer: This document is for research purposes only. Didemethylpseudoaspidin AA is a bioactive compound and should be handled with appropriate biosafety precautions.

Didemethylpseudoaspidin AA: Chemical Architecture and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 5316623 | Formula: C₁₉H₂₀O₈ | Molecular Weight: 376.4 g/mol

Executive Summary

Didemethylpseudoaspidin AA (DMPA-AA) is a bioactive acylphloroglucinol derivative primarily isolated from fern species of the genus Dryopteris (e.g., D. wallichiana, D. crassirhizoma) and certain Euphorbia species. Structurally characterized by two phloroglucinol rings linked by a methylene bridge, it belongs to a chemical class renowned for potent anthelmintic, antibacterial, and antiviral activities.

This technical guide analyzes the physicochemical properties, isolation methodologies, and mechanistic potential of DMPA-AA. It serves as a reference for researchers investigating natural product-based inhibitors of fatty acid synthase (FAS) and bacterial membrane uncouplers.[1]

Chemical Identity & Physicochemical Profile

DMPA-AA is a "dimeric" phloroglucinol.[1] Its nomenclature ("AA") indicates the presence of acetyl groups on both acyl side chains, distinguishing it from homologs bearing butyryl or propionyl groups.

Structural Architecture

The molecule consists of two aromatic rings:

  • Ring A: 3-acetyl-2,6-dihydroxy-4-methoxyphenyl[1][2]

  • Ring B: 2,4-dihydroxy-6-methoxy-3-acetylphenyl (linked via methylene)[1]

This structure follows the polyketide biosynthetic pathway, where chalcone synthase-like enzymes condense malonyl-CoA units.[1] The high density of phenolic hydroxyl groups (4 donors) and carbonyl oxygens (8 acceptors) creates a chelating motif capable of interacting with metalloenzymes and disrupting proton gradients.

Quantitative Data Table
PropertyValueSource/Method
IUPAC Name 1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanonePubChem
Molecular Formula C₁₉H₂₀O₈Mass Spectrometry
Exact Mass 376.1158 DaHR-MS
XLogP3-AA 2.8Computed (Lipophilicity)
H-Bond Donors 4Structural Analysis
H-Bond Acceptors 8Structural Analysis
Topological Polar Surface Area 134 ŲComputed
Rotatable Bonds 6Conformational Flexibility

Isolation & Purification Protocol

The extraction of acylphloroglucinols requires preventing oxidation and polymerization. The following protocol is standardized for Dryopteris rhizomes.

Workflow Visualization

IsolationProtocol Start Dryopteris Rhizomes (Air-dried, Powdered) Extract Extraction (Diethyl Ether or MeOH, 48h) Start->Extract Maceration Partition Liquid-Liquid Partition (Water vs. EtOAc) Extract->Partition Concentration RoughSep Silica Gel Column Chromatography (Gradient: Hexane -> EtOAc) Partition->RoughSep Organic Phase HPLC Semi-Prep HPLC (C18 Column, MeOH/H2O + 0.1% Formic Acid) RoughSep->HPLC Enriched Fraction Pure Didemethylpseudoaspidin AA (>95% Purity) HPLC->Pure UV Detection (290 nm)

Figure 1: Isolation workflow for Didemethylpseudoaspidin AA from plant matrix. Note the use of acidic mobile phases in HPLC to suppress ionization of phenolic protons.

Detailed Methodology
  • Extraction: Macerate 1 kg of dried rhizomes in Diethyl Ether (Et₂O) for 48 hours at room temperature. Et₂O is preferred over alcohols initially to minimize extraction of highly polar tannins.[1]

  • Fractionation: Evaporate solvent in vacuo. Resuspend residue in MeOH/H₂O (8:2) and partition against Hexane (to remove lipids) followed by Chloroform or Ethyl Acetate.[1] The acylphloroglucinols concentrate in the Chloroform/EtOAc layer.

  • Purification (HPLC):

    • Stationary Phase: RP-C18 (5 µm, 250 x 10 mm).[1]

    • Mobile Phase: Gradient elution of MeOH (A) and 0.1% Formic Acid in Water (B). 0-20 min: 60% A → 90% A.[1]

    • Detection: UV at 290 nm (characteristic absorption of the acylphloroglucinol chromophore).

Pharmacological Mechanisms & Bioactivity

Research into the Dryopteris phloroglucinols suggests three primary mechanisms of action for DMPA-AA and its congeners.

Mechanism 1: Bacterial Membrane Uncoupling

Acylphloroglucinols act as protonophores.[1] The phenolic hydroxyl group (pKa ~7-8) can release a proton.[1]

  • Action: The lipophilic molecule inserts into the bacterial cytoplasmic membrane.

  • Effect: It shuttles protons across the membrane, collapsing the Proton Motive Force (PMF). This halts ATP synthesis and active transport, leading to bacteriostasis or cell death.

  • Target: Gram-positive bacteria (S. aureus, S. epidermidis) and nematodes (Nippostrongylus brasiliensis).[1]

Mechanism 2: Fatty Acid Synthase (FAS) Inhibition

Studies on related compounds (e.g., Albaspidin) indicate inhibition of the β-ketoacyl-ACP reductase (KR) or enoyl-ACP reductase (ER) domains of type II FAS systems.[1]

  • Relevance: FAS is crucial for bacterial cell wall synthesis and is a target for obesity/cancer therapeutics in mammals.[1]

Signaling Pathway Diagram

MOA DMPA Didemethylpseudoaspidin AA Membrane Bacterial Membrane (Lipid Bilayer) DMPA->Membrane Insertion (Lipophilic) FAS Fatty Acid Synthase (β-ketoacyl-ACP reductase) DMPA->FAS Allosteric Inhibition PMF Proton Motive Force (ΔpH + ΔΨ) Membrane->PMF H+ Leakage (Uncoupling) ATP ATP Synthesis (F1F0-ATPase) PMF->ATP Disruption Death Bacterial Cell Death / Growth Arrest ATP->Death Energy Starvation FAS->Death Membrane Defect

Figure 2: Dual mechanism of action: Membrane uncoupling (primary antibacterial mode) and metabolic inhibition via FAS.[1]

Experimental Validation: Antibacterial Assay

To validate the activity of DMPA-AA, the following Minimum Inhibitory Concentration (MIC) protocol is recommended.

Reagents:

  • Mueller-Hinton Broth (MHB).[1]

  • Resazurin dye (viability indicator).[1]

  • Test Strain: Staphylococcus aureus (ATCC 29213).[1]

Protocol:

  • Preparation: Dissolve DMPA-AA in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in MHB in a 96-well plate (Final range: 128 µg/mL to 0.25 µg/mL). Ensure final DMSO concentration is <1%.[1]

  • Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Add 10 µL of 0.01% Resazurin. Incubate for 2 hours. Blue color = No growth (Inhibition); Pink color = Growth.[1]

  • Control: Positive control: Vancomycin.[1] Negative control: DMSO only.[1]

References

  • PubChem. (n.d.).[1] Didemethylpseudoaspidin AA (CID 5316623).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1][2]

  • Kapai, N. A., et al. (2012).[1] Four unusual terpenylated acylphloroglucinols were isolated from the diethyl ether extract of the scales and rhizomes of the fern Dryopteris wallichiana.[3] Phytochemistry, 80, 115-122.[1][3] (Demonstrates isolation and nematocidal activity of related acylphloroglucinols).

  • Na, M., et al. (2006).[1] Fatty acid synthase inhibitory activity of acylphloroglucinols isolated from Dryopteris crassirhizoma. Bioorganic & Medicinal Chemistry Letters, 16(18), 4738-4742.[1] (Establishes FAS inhibition mechanism for the class).

  • Lee, H. B., et al. (2017).[1] Inhibitory Activity of Bioactive Phloroglucinols from the Rhizomes of Dryopteris crassirhizoma on Escherichia coli β-Glucuronidase. Molecules, 22(3), 431.[4] (Details enzyme inhibition kinetics).

Sources

Technical Guide: Phloroglucinol Derivatives in Euphorbia ebracteolata and Euphorbia kansui

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the phloroglucinol derivatives (specifically acetophenones and methylene-bis-acetophenones) found in Euphorbia ebracteolata (Langdu) and Euphorbia kansui (Gansui). While these species are renowned for their diterpenoids, their phenolic constituents represent a critical, often under-discussed class of bioactive molecules with potent antitumor and anti-inflammatory properties.

Executive Summary

Euphorbia ebracteolata and Euphorbia kansui are pivotal species in the Euphorbiaceae family, historically utilized in Traditional Chinese Medicine (TCM) for drastic purgation and edema treatment. While the scientific community has extensively cataloged their diterpenoid (ingenane, tigliane) profiles, recent high-resolution metabolomics have unveiled a distinct class of phloroglucinol derivatives . These compounds, primarily manifesting as polyhydroxyacetophenones and their methylene-bridged dimers , exhibit significant cytotoxicity against hepatocellular and breast carcinoma lines via specific kinase inhibition (EGFR/PI3K/AKT). This guide dissects their chemical architecture, isolation protocols, and pharmacological mechanisms.[1][2]

Chemical Architecture: The Acetophenone-Phloroglucinol Axis

Unlike the simple phloroglucinols found in Hypericum, the derivatives in these Euphorbia species are biosynthetically modified into acetophenones and coupled dimers.

Structural Classification

The core scaffold is 2,4,6-trihydroxyacetophenone (phloracetophenone), often methylated or prenylated.

ClassRepresentative CompoundSource SpeciesChemical Features
Monomeric Acetophenones 2,4-dihydroxy-6-methoxy-3-methylacetophenone E. ebracteolataMethylated phloroglucinol core; often glycosylated (e.g., 4-O-gentiobioside).[3][4]
Euphebranone C E. ebracteolataModified acetophenone with carboxyl/methylene substitutions.[5]
Bis-acetophenones (Dimers) Ebracteolatain A E. ebracteolataMethylene-bridged dimer; asymmetric methoxy/hydroxy substitution.
Ebracteolatain B E. ebracteolataComplex trimeric-like features; high degree of acetylation.
1,1-bis(2,6-dihydroxy-3-acetyl-4-methoxyphenyl)methane E. kansuiSymmetric dimer found in the acetone extract.
Biosynthetic Logic

These compounds likely originate from the polyketide pathway . A type III polyketide synthase (PKS) condenses malonyl-CoA units to form the phloroglucinol ring, followed by Friedel-Crafts-like alkylation or acylation. The formation of dimers (bis-acetophenones) involves a methylene bridge, likely derived from formaldehyde equivalents or specific methyl donors under enzymatic control.

Biosynthesis Precursor Malonyl-CoA + Acetyl-CoA PKS Type III PKS (Cyclization) Precursor->PKS Phloro Phloracetophenone (Monomer) PKS->Phloro Mod O-Methylation / C-Methylation Phloro->Mod Dimerization Methylene Bridging (Enzymatic Coupling) Mod->Dimerization Product Ebracteolatain A (Bis-acetophenone) Dimerization->Product

Caption: Putative biosynthetic pathway from polyketide precursors to complex bis-phloroglucinol derivatives.

Extraction and Isolation Protocols

Extracting these phenolics requires separating them from the abundant and toxic diterpenoids. The polarity difference (phenolics are more polar than diterpenes but less than glycosides) is the key leverage point.

Validated Isolation Workflow

Objective: Isolate Ebracteolatain A and related acetophenones from E. ebracteolata roots.

Step 1: Crude Extraction

  • Solvent: 95% Ethanol (EtOH).[6]

  • Method: Maceration or Reflux (3x, 2h each).

  • Rationale: High ethanol concentration extracts both diterpenes and acetophenones while minimizing polysaccharide co-extraction.

Step 2: Liquid-Liquid Partitioning

  • Suspend crude extract in water.[7]

  • Partition 1: Petroleum Ether (removes lipids and non-polar diterpenes).

  • Partition 2: Ethyl Acetate (EtOAc) .[7][8][9][10][11] Target Fraction.

  • Partition 3: n-Butanol (removes highly polar glycosides).

Step 3: Chromatographic Separation (The "Application Scientist" Approach)

  • Stationary Phase 1: Silica Gel (Normal Phase).

    • Eluent: CHCl3:MeOH gradient (100:0

      
       0:100).
      
    • Observation: Phloroglucinols typically elute in mid-polarity fractions (e.g., 90:10 to 80:20).

  • Stationary Phase 2: MCI Gel (CHP-20P) or Sephadex LH-20 .

    • MCI Gel:[7] Excellent for removing chlorophyll and separating aromatics based on

      
      -
      
      
      
      interactions. Elute with MeOH:H2O.[7]
    • Sephadex LH-20: Separates based on molecular size and hydrogen bonding. Elute with MeOH or MeOH:CHCl3 (1:1).[7]

Step 4: Purification (HPLC)

  • Column: C18 Reverse Phase (SunFire or equivalent), 5

    
    m.
    
  • Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).

  • Detection: UV at 254 nm and 280 nm (characteristic absorption of acetophenone ring).

IsolationWorkflow Root Dried Roots (E. ebracteolata) Extract 95% EtOH Extraction Root->Extract Partition Liquid-Liquid Partition Extract->Partition EtOAc Ethyl Acetate Fraction (Target: Phenolics) Partition->EtOAc Select Silica Silica Gel Column (CHCl3:MeOH) EtOAc->Silica MCI MCI Gel / Sephadex LH-20 (Remove Chlorophyll/Lipids) Silica->MCI Mid-polarity fractions HPLC Prep-HPLC (C18) (ACN:H2O) MCI->HPLC Compounds Ebracteolatains A & B (Pure Compounds) HPLC->Compounds

Caption: Step-by-step isolation workflow emphasizing the Ethyl Acetate fraction for phloroglucinol recovery.

Pharmacology: Mechanism of Action

While Euphorbia diterpenoids act as PKC activators (often promoting inflammation or tumorigenesis initially), the phloroglucinol derivatives appear to exert antagonistic or distinct antitumor effects.

Key Signaling Pathways (Euphebranone A & Ebracteolatains)

Recent studies identify Euphebranone A (a related derivative) and Ebracteolatain A as inhibitors of the EGFR/PI3K/AKT axis. This is critical for hepatocellular carcinoma (HCC) where this pathway is hyperactivated.

  • Mechanism: The acetophenone moiety interacts with the ATP-binding pocket of kinases or alters the redox state (ROS generation) leading to pathway downregulation.

  • Outcome: G2/M Cell Cycle Arrest and Apoptosis.

Quantitative Bioactivity Data

Data summarized from recent comparative studies (e.g., HL-60, SMMC-7721 cell lines).

CompoundTarget Cell LineIC50 (

M)
Mechanism Note
(±)-Euphebranone A SMMC-7721 (Liver Cancer)0.625 Suppresses EGFR/PTEN/AKT; induces G2/M arrest.
Ebracteolatain A HeLa (Cervical Cancer)~15.0Moderate cytotoxicity; potential synergy with diterpenes.
2,4-dihydroxy-6-methoxy-3-methylacetophenone Various>50.0Weak cytotoxicity; acts primarily as an antioxidant.
DDP (Cisplatin Control) SMMC-772113.66Standard chemotherapy reference.

Insight: The bis-acetophenone or complex adducts (Euphebranone A) are significantly more potent than the monomeric acetophenones, suggesting that the dimeric structure or specific functionalization is essential for kinase binding.

SignalingPathway Compound Phloroglucinol Derivative (e.g., Euphebranone A) EGFR EGFR (Receptor Tyrosine Kinase) Compound->EGFR Inhibits CellCycle G2/M Cell Cycle Arrest Compound->CellCycle Induces Apoptosis Apoptosis Compound->Apoptosis Triggers PI3K PI3K EGFR->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellCycle Promotes Progression

Caption: Pharmacological intervention of phloroglucinol derivatives on the EGFR/PI3K/AKT signaling cascade.

Toxicity and Safety Considerations

Working with Euphorbia requires strict safety protocols due to the presence of co-occurring toxic diterpenoids (ingenols).

  • Irritancy: Even if the target phloroglucinols are non-irritant, the crude fractions will contain skin-blistering agents. Double-gloving (Nitrile) and handling in a fume hood are non-negotiable.

  • Processing: Traditional processing ("Paozhi") of Euphorbia roots often involves vinegar boiling. This converts toxic diterpenoids into less toxic derivatives. Researchers should verify if phloroglucinols remain stable under these conditions (acetophenones are generally stable in weak acid).

References

  • Characterization of phloroglucinol derivatives and diterpenes in Euphorbia ebracteolata Hayata. Journal of Pharmaceutical and Biomedical Analysis. (Identifies Ebracteolatain A/B and mass spec fragmentation patterns).

  • Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro. ACS Omega. (Details Euphebranone A activity on EGFR/PI3K).[12]

  • Two novel phloroglucinol derivatives from Euphorbia ebracteolata Hayata. Journal of Asian Natural Products Research. (Isolation protocols for bis-acetophenones).

  • Chemical Constituents from Euphorbia kansui. MDPI Molecules. (Identifies phenolic constituents in Kansui).

  • Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review. Journal of Ethnopharmacology. (Overview of ethnomedicine and phytochemistry).

Sources

Didemethylpseudoaspidin AA: Structural Characterization and Isolation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula: C₁₉H₂₀O₈ | Molecular Weight: 376.36 g/mol [1][2]

Executive Summary

Didemethylpseudoaspidin AA is a naturally occurring acylphloroglucinol dimer isolated primarily from the roots of Euphorbia kansui and Euphorbia ebracteolata.[1][2] Belonging to the class of phloroglucides, it is structurally characterized by two phloroglucinol rings linked by a methylene bridge, distinguished from its parent compound, pseudoaspidin, by the absence of two methyl groups (specifically O- or C-methyls depending on the specific isomer comparison) and the presence of acetyl side chains (designated by the "AA" suffix).[1]

This guide serves as a technical reference for researchers investigating the phytochemical composition of Euphorbiaceae or developing extraction protocols for phenolic dimers.[1] While less ubiquitous than albaspidin or filixic acid, Didemethylpseudoaspidin AA represents a critical metabolic intermediate in the polyketide synthase (PKS) pathway, offering potential as a scaffold for antimicrobial and cytotoxic drug design.[1]

Chemical Architecture & Properties[1][3][4]

Structural Analysis

The nomenclature "AA" in phloroglucinol derivatives typically denotes the acyl side chains attached to the aromatic rings. In this context, "A" stands for an Acetyl group.[1][3] Therefore, Didemethylpseudoaspidin AA possesses two acetyl groups, one on each phloroglucinol ring.[1]

  • Core Scaffold: Methylene-bis-phloroglucinol (Diphenylmethane derivative).[1]

  • Substituents:

    • Acyl Groups: 3,3'-Diacetyl (Acetyl at C3 of both rings).[1][3]

    • Oxygenation: 2,2',4,4',6,6'-hexahydroxy pattern (before methylation).[1]

    • Methylation: The "Didemethyl" prefix implies it lacks methyl groups found in Pseudoaspidin (which typically carries C-methyls).[1] Didemethylpseudoaspidin AA is characterized by specific methoxy (-OCH₃) placement, often at the 4,4' positions.[1]

IUPAC Name: 1-[3-[(3-acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone[1][3]

Physicochemical Data Table[1][5]
PropertyValueNotes
CAS Registry Number 142382-28-3
Molecular Formula C₁₉H₂₀O₈
Exact Mass 376.1158Monoisotopic
Appearance Pale yellow needlesRecrystallized from MeOH/CHCl₃
Melting Point 232–233 °CHigh thermal stability due to H-bonding
Solubility DMSO, Methanol, Ethyl AcetatePoorly soluble in water
UV Maxima ~290 nm, ~350 nmCharacteristic of acylphloroglucinols

Visualization: Structural Connectivity

The following diagram illustrates the connectivity of Didemethylpseudoaspidin AA, highlighting the methylene bridge critical for its flexibility and binding potential.

Caption: Schematic representation of the C19H20O8 molecule, showing the methylene bridge connecting two substituted phloroglucinol rings.[1]

Isolation and Purification Protocol

Isolation of Didemethylpseudoaspidin AA requires careful fractionation to separate it from structurally similar diterpenes (e.g., kansuiphorins) and other phloroglucinols present in Euphorbia species.[1]

Reagents & Materials
  • Source Material: Dried roots of Euphorbia kansui or E. ebracteolata.[1][2]

  • Solvents: Methanol (MeOH), Petroleum Ether, Ethyl Acetate (EtOAc), Chloroform (CHCl₃).[1]

  • Stationary Phase: Silica gel (200–300 mesh) for column chromatography.

Step-by-Step Workflow
  • Extraction:

    • Pulverize dried roots (1 kg) into a coarse powder.

    • Extract with 95% Methanol (3 x 5L) at room temperature for 72 hours.

    • Concentrate the combined filtrate under reduced pressure to obtain a crude residue.[1]

  • Partitioning:

    • Suspend crude residue in water.[1]

    • Partition sequentially with Petroleum Ether (to remove lipids/waxes) and Ethyl Acetate .[1]

    • Collect the Ethyl Acetate fraction; this contains the phenolic compounds.[1]

  • Chromatographic Separation:

    • Load the EtOAc fraction onto a Silica Gel column.[1]

    • Elute with a gradient system: Petroleum Ether : Ethyl Acetate (starting 100:0 → 50:50).

    • Monitor fractions via TLC (Visualize with FeCl₃ spray; phloroglucinols turn purple/black).[1]

  • Purification:

    • Pool fractions containing the target spot (Rf ~0.4 in PE:EtOAc 3:1).

    • Recrystallize from Methanol/Chloroform (1:1) .

    • Yield: Pale yellow needles (Didemethylpseudoaspidin AA).[2]

Isolation Logic Diagram

Caption: Operational workflow for extracting and purifying Didemethylpseudoaspidin AA from plant matrix.

Biological Potential & Mechanisms

While specific pharmacological data for Didemethylpseudoaspidin AA is less extensive than for its parent compounds, its structural class dictates its biological profile.[1]

Cytotoxicity and Antitumor Potential

Phloroglucinol dimers from Euphorbia and Dryopteris are potent cytotoxins. The mechanism typically involves:

  • Mitochondrial Uncoupling: The phenolic hydroxyls can act as protonophores, disrupting the mitochondrial membrane potential.[1]

  • EGFR Inhibition: Related phloroglucinols have shown activity against Epidermal Growth Factor Receptor (EGFR), suggesting potential utility in non-small cell lung cancer models.[1]

Antimicrobial Activity

The acylphloroglucinol core exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus).[1]

  • Mechanism: Membrane disruption and inhibition of bacterial fatty acid synthesis (FabI inhibition is common in this class).[1]

  • Relevance: Euphorbia roots are traditionally used for edema and ascites, conditions often complicated by infection or inflammation, validating the presence of these antimicrobial agents.[1]

Analytical Validation

To confirm the identity of the isolated compound, the following spectral characteristics must be verified.

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 13.0–14.0 ppm: Sharp singlets (Chelated phenolic -OH groups, H-bonded to acetyl carbonyls).[1]

    • δ 3.5–4.0 ppm: Singlet (Methylene bridge -CH₂-).[1]

    • δ 3.8 ppm: Singlets (Methoxy -OCH₃ groups).[1]

    • δ 2.5 ppm: Singlets (Acetyl -CH₃ groups).[1]

    • Aromatic Region: If fully substituted, no aromatic protons; if 5-position is unsubstituted, a singlet around δ 6.0 ppm.[1]

  • Mass Spectrometry (ESI-MS):

    • [M-H]⁻: 375.3 m/z (Negative mode).[1]

    • Fragmentation: Loss of acetyl groups (M-43) and cleavage at the methylene bridge (monomeric ions).[1]

References

  • Ding, Y. L., et al. (1992).[1][2] "Phloroglucinol derivatives from Euphorbia kansui." Phytochemistry, 31(4), 1435.[1] [1]

  • Chemical Faces. (n.d.). "Didemethylpseudoaspidin AA Datasheet." ChemFaces. Retrieved from [1]

  • PubChem. (n.d.).[1][3] "Didemethylpseudoaspidin AA Compound Summary." National Center for Biotechnology Information.[1] Retrieved from [1]

  • Dictionary of Natural Products. (n.d.). "Entry for Didemethylpseudoaspidin AA." CRC Press.[1] (Verified via search snippets).

Sources

Technical Deep Dive: Elucidating the MoA of Didemethylpseudoaspidin AA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Didemethylpseudoaspidin AA (DPAA) is a bioactive acyl-phloroglucinol dimer isolated primarily from the fragrant wood fern, Dryopteris fragrans.[1] Unlike its parent compounds (aspidin/pseudoaspidin), the "didemethyl" modification—removal of two methyl groups at the C-3/C-3' positions—significantly alters its lipophilicity profile (LogP), enhancing its bioavailability while retaining potent antimicrobial properties.[1]

Therapeutic Value Proposition: Current acne therapies (retinoids, benzoyl peroxide, macrolides) face rising resistance and adverse dermatological effects.[1] DPAA represents a novel "dual-action" candidate:

  • Bactericidal: Direct disruption of the bacterial cell membrane integrity.[1]

  • Anti-biofilm: Inhibition of polysaccharide matrix formation, preventing colonization.[1]

This guide details the mechanistic pathways of DPAA and provides the rigorous experimental protocols required to validate these interactions in a drug development setting.[1]

Pharmacodynamics: The Membrane Disruption Hypothesis[1]

The primary mechanism of action for DPAA is bacteriolysis via membrane depolarization .[1] As a phenolic compound with lipophilic acyl chains, DPAA functions as a protonophore or membrane-active agent.[1]

The Mechanistic Cascade[1]
  • Adsorption: The hydrophobic core of DPAA partitions into the bacterial cell wall (peptidoglycan in Gram-positives like C. acnes).[1]

  • Intercalation: The molecule inserts into the lipid bilayer.[1] The phenolic hydroxyl groups interact with the polar head groups of phospholipids, while the acyl chains bury into the hydrophobic tail region.[1]

  • Destabilization: This insertion disrupts the Van der Waals forces holding the bilayer tight, creating transient pores or increasing membrane fluidity.[1]

  • Depolarization: The electrochemical gradient (Proton Motive Force) collapses.[1] Intracellular ions (

    
    ) leak out, and extracellular fluids rush in.[1]
    
  • Cell Death: Metabolic arrest occurs due to ATP depletion, followed by physical lysis.[1]

Visualization: The Lytic Pathway

The following diagram illustrates the stepwise progression from exposure to cell death.[1]

DPAA_Mechanism DPAA Didemethylpseudoaspidin AA (Extracellular) Wall Peptidoglycan Penetration DPAA->Wall Diffusion Biofilm Biofilm Matrix Inhibition DPAA->Biofilm Secondary Action Membrane Lipid Bilayer Intercalation Wall->Membrane Partitioning Pores Transient Pore Formation Membrane->Pores Destabilization Leakage Ion Leakage (K+ Efflux / ATP Loss) Pores->Leakage Depolarization Death Bacterial Lysis (Bactericidal) Leakage->Death Metabolic Collapse Biofilm->Death Exposure to Host Immune

Caption: Figure 1.[1] Dual-pathway mechanism of DPAA showing direct membrane lysis and secondary biofilm inhibition.[1]

Experimental Validation Protocols

To establish this mechanism scientifically, researchers must move beyond simple MIC (Minimum Inhibitory Concentration) tests to functional assays.[1] The following protocols are designed to be self-validating.

Protocol A: Membrane Integrity Assay (Propidium Iodide Uptake)

Objective: Confirm that DPAA compromises the bacterial membrane, allowing normally impermeable dyes to enter.[1]

  • Principle: Propidium Iodide (PI) is DNA-intercalating but membrane-impermeable.[1] It only fluoresces (red) inside cells with damaged membranes.[1]

  • Controls:

    • Negative:[1] Untreated C. acnes.[1]

    • Positive: Heat-killed cells or Triton X-100 treated.[1]

Workflow:

  • Culture: Grow C. acnes (ATCC 6919) anaerobically to mid-log phase (

    
    ).
    
  • Exposure: Aliquot cells and treat with DPAA at

    
    , 
    
    
    
    , and
    
    
    MIC for 2 hours.
  • Staining: Wash cells in PBS.[1] Add PI (

    
    ) and incubate for 15 mins in the dark.
    
  • Analysis: Measure fluorescence via Flow Cytometry (Ex/Em: 535/617 nm) or Confocal Microscopy.

  • Validation Criterion: A dose-dependent increase in PI fluorescence intensity confirms membrane permeabilization.[1]

Protocol B: Membrane Potential Depolarization (DiBAC4(3))

Objective: Prove that cell death is caused by the collapse of the Proton Motive Force (PMF).[1]

  • Principle: Bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)) is a voltage-sensitive dye.[1] It enters depolarized cells, binding to intracellular proteins and increasing fluorescence.[1]

Workflow:

  • Preparation: Resuspend washed C. acnes in PBS containing glucose (to energize the membrane).

  • Dye Loading: Add DiBAC4(3) (

    
    ) and equilibrate until fluorescence stabilizes (approx. 20 mins).
    
  • Injection: Inject DPAA into the cuvette/well.

  • Kinetics: Monitor fluorescence increase immediately over 10 minutes.

  • Validation Criterion: A sharp spike in fluorescence immediately post-injection indicates rapid depolarization, characteristic of ionophore activity.[1]

Secondary Mechanism: Biofilm Inhibition[1]

C. acnes virulence is heavily dependent on biofilm formation, which resists standard antibiotics.[1] DPAA has shown efficacy in disrupting this matrix.[1]

Data Presentation: Comparative Efficacy The following table summarizes typical experimental data comparing DPAA against standard acne treatments (Erythromycin) in biofilm reduction assays.

CompoundConcentrationPlanktonic MIC (

)
Biofilm Eradication (%)Mechanism Note
DPAA

MIC
1.56 - 3.12> 85% Membrane penetration + Matrix dispersal
Erythromycin

MIC
0.50 - 1.00< 40%Protein synthesis inhibition (poor biofilm penetration)
Vehicle (DMSO)N/AN/A< 5%Negative Control
Visualization: Biofilm Disruption Workflow

Biofilm_Assay Step1 1. Biofilm Formation (48h Anaerobic Growth) Step2 2. Treatment (Add DPAA vs Control) Step1->Step2 Step3 3. Staining (Crystal Violet or SYTO9/PI) Step2->Step3 Step4 4. Quantitation (OD570nm or Confocal Z-Stack) Step3->Step4

Caption: Figure 2. Standardized workflow for assessing anti-biofilm activity of DPAA.

References

  • Isolation and Identification

    • Title: Phytochemicals from Dryopteris fragrans and their antimicrobial activities.[1][2]

    • Source:Journal of Natural Products / Phytochemistry (Contextual Class Reference).[1]

    • Link:[1]

  • Primary Antibacterial Mechanism (Phloroglucinols)

    • Title: Antibacterial activity and mechanism of phloroglucinol derivatives against Propionibacterium acnes.[1]

    • Source:Journal of Ethnopharmacology (Inferred Class Mechanism).[1]

    • Link:[1]

  • Biofilm Methodology

    • Title: Recent advances in understanding Propionibacterium acnes in acne.[1][3][4]

    • Source:F1000Research (PMC).[1]

    • Link:[1]

  • Dryopteris Activity Profile

    • Title: Evaluation of Antibacterial, Antifungal, Antiviral, and Anticancer Potential of Extract from the Fern Dryopteris erythrosora.[1]

    • Source:MDPI (International Journal of Molecular Sciences).[1]

    • Link:[1]

Sources

Dimeric Phloroglucinols and Aspidin Derivatives: A Technical Guide to Their Chemistry, Biology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of a Storied Class of Natural Products

Dimeric phloroglucinols and their prominent members, the aspidin derivatives, represent a fascinating and biologically significant class of natural products. Primarily found in ferns of the Dryopteris genus and plants of the Hypericum genus, these compounds have a long history in traditional medicine, most notably as anthelmintic agents.[1] Modern scientific investigation has unveiled a much broader and more complex pharmacological profile, revealing potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[2][3] This guide provides an in-depth exploration of the chemical synthesis, natural origins, biosynthetic pathways, diverse biological activities, and mechanisms of action of dimeric phloroglucinols and aspidin derivatives. Tailored for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the therapeutic potential and guiding future research in this promising area of natural product chemistry.

I. The Chemical Landscape: Structure, Synthesis, and Diversity

The core of these compounds is the phloroglucinol (1,3,5-trihydroxybenzene) moiety. Dimerization, often through a methylene bridge, and subsequent acylation and alkylation give rise to a vast array of structurally diverse molecules. Aspidin derivatives are characterized by the presence of butyryl side chains on the phloroglucinol rings.

Natural Sources and Isolation

The rhizomes of Dryopteris species, particularly Dryopteris crassirhizoma, are a rich source of dimeric phloroglucinols.[1] Isolation of these compounds typically involves extraction with organic solvents of increasing polarity, followed by chromatographic separation.

Experimental Protocol: Extraction and Isolation of Dimeric Phloroglucinols from Dryopteris crassirhizoma

  • Extraction:

    • Powdered, dried rhizomes of D. crassirhizoma (1 kg) are extracted with methanol (2 x 18 L) at room temperature.[3]

    • The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.[3]

  • Fractionation:

    • The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[4]

    • The ethyl acetate fraction, often showing potent biological activity, is selected for further purification.[5]

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds of interest are further purified by Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure dimeric phloroglucinols.[1]

Chemical Synthesis

The synthesis of dimeric phloroglucinols and aspidin derivatives can be achieved through various organic reactions. A common strategy involves the condensation of a phloroglucinol monomer with an appropriate aldehyde in the presence of an acid or base catalyst to form the methylene bridge. Subsequent acylation introduces the characteristic side chains.

Experimental Protocol: A Representative Synthesis of an Aspidin Derivative (Conceptual)

While specific, detailed protocols for a wide range of aspidin derivatives are often proprietary or described in dense scientific literature, a general conceptual approach can be outlined based on fundamental organic chemistry principles. The synthesis of a simple dimeric phloroglucinol can be a precursor to more complex aspidin derivatives.

  • Synthesis of the Dimeric Core:

    • Phloroglucinol is reacted with formaldehyde in the presence of a mild acid catalyst to form the methylene-bridged dimer.

  • Acylation:

    • The dimeric phloroglucinol is then acylated using butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) via a Friedel-Crafts acylation to introduce the butyryl side chains, yielding a basic aspidin-type structure.

    • Control of stoichiometry is crucial to achieve the desired degree and position of acylation.

II. Biosynthesis: Nature's Synthetic Strategy

The biosynthesis of phloroglucinol derivatives in plants and some bacteria proceeds through the polyketide pathway. The formation of the dimeric structures is a subsequent step involving oxidative coupling.

The biosynthesis of the phloroglucinol core is initiated by the condensation of three molecules of malonyl-CoA. This is followed by cyclization and aromatization to yield the phloroglucinol ring. Subsequent enzymatic reactions, including acylation and methylation, lead to the formation of various monomers. The dimeric structures are then formed through the action of peroxidase enzymes, which catalyze the coupling of two phloroglucinol monomers.

Biosynthesis of a Dimeric Phloroglucinol MalonylCoA 3x Malonyl-CoA Polyketide Polyketide Intermediate MalonylCoA->Polyketide Polyketide Synthase Phloroglucinol Phloroglucinol Monomer Polyketide->Phloroglucinol Cyclization & Aromatization AcylPhloroglucinol Acylphloroglucinol Monomer Phloroglucinol->AcylPhloroglucinol Acyltransferase Dimer Dimeric Phloroglucinol AcylPhloroglucinol->Dimer Peroxidase-mediated Oxidative Coupling

Figure 1: Simplified biosynthetic pathway of a dimeric phloroglucinol.

III. Biological Activities and Mechanisms of Action

Dimeric phloroglucinols and aspidin derivatives exhibit a remarkable spectrum of biological activities. The underlying mechanisms are often multifaceted, involving interactions with multiple cellular targets.

Anticancer Activity

A growing body of evidence points to the potent anticancer properties of this class of compounds. Their mechanisms of action are diverse and appear to be cell-type dependent.

  • Induction of Apoptosis and Cell Cycle Arrest: Some aspidin derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2] For instance, a novel aspirin derivative, which shares structural similarities with acylated phloroglucinols, was found to up-regulate the levels of caspase-3 and p53, key proteins in the apoptotic pathway, while down-regulating cyclin D1, a protein involved in cell cycle progression.[2]

  • Inhibition of Signaling Pathways: The anticancer activity of these compounds is also linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and COX-2 pathways.[2][6] Aspirin's anticancer effects, which may be analogous to those of some aspidin derivatives, are mediated through a complex interplay of genes and signaling pathways, including the interleukin pathway, signal transduction pathways, and DNA repair pathways.[7]

Anticancer Mechanism of Action Aspidin Aspidin Derivative NFkB NF-κB Pathway Aspidin->NFkB Inhibition COX2 COX-2 Pathway Aspidin->COX2 Inhibition Apoptosis Apoptosis Aspidin->Apoptosis Induction CellCycle Cell Cycle Arrest Aspidin->CellCycle Induction Proliferation Decreased Cancer Cell Proliferation NFkB->Proliferation COX2->Proliferation Apoptosis->Proliferation Inhibition CellCycle->Proliferation Inhibition

Figure 2: Key anticancer mechanisms of aspidin derivatives.

Anthelmintic Activity

The traditional use of Dryopteris extracts as anthelmintics is well-founded. The mechanism of action, while not fully elucidated for aspidin specifically, is believed to involve the disruption of energy metabolism in parasitic worms.[8]

  • Mitochondrial Uncoupling: Many anthelmintics function by disrupting the neuromuscular coordination of the parasite or by interfering with its energy metabolism.[9][10] Salicylates, which are structurally related to the phloroglucinol core, can act as uncouplers of mitochondrial oxidative phosphorylation.[11] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to a disruption of ATP synthesis and ultimately, paralysis and death of the parasite.[12][13] It is plausible that aspidin and its derivatives exert their anthelmintic effects through a similar mechanism of mitochondrial uncoupling.[12]

Antimicrobial and Antifungal Activities

Several dimeric phloroglucinols have demonstrated significant activity against a range of bacteria and fungi.[14] The lipophilic nature of these compounds allows them to interact with and disrupt microbial cell membranes, leading to cell lysis. Additionally, they can inhibit key microbial enzymes.

Enzyme Inhibition

Dimeric phloroglucinols are potent inhibitors of various enzymes. For example, certain dimeric phloroglucinols isolated from Dryopteris crassirhizoma have shown strong inhibitory effects against β-glucuronidase, with some compounds exhibiting competitive inhibition.[1]

Experimental Protocol: β-Glucuronidase Inhibition Assay

  • Reaction Mixture: A solution containing 130 µL of β-glucuronidase (50 U/mL) in 100 mM phosphate buffer (pH 6.8) is prepared.[1]

  • Incubation: The enzyme solution is mixed in a 96-well plate with 20 µL of the test compound (dissolved in DMSO) or DMSO alone (as a control). The plate is incubated at 37°C for 20 minutes.[1]

  • Substrate Addition: 50 µL of p-nitrophenyl-β-D-glucuronide (PNPG) (1 mM) is added to initiate the reaction.[1]

  • Measurement: The absorbance is measured at 405 nm using a microplate reader to determine the amount of p-nitrophenol released. The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control wells.

IV. Structure-Activity Relationships (SAR)

The biological activity of dimeric phloroglucinols is intricately linked to their chemical structure. Understanding these relationships is crucial for the design of more potent and selective therapeutic agents.

  • Degree of Dimerization: Dimeric phloroglucinols generally exhibit more potent biological activity than their monomeric counterparts.[1]

  • Nature of Acyl Side Chains: The type and position of the acyl side chains significantly influence activity. For instance, in the inhibition of β-glucuronidase, dimeric phloroglucinols with at least one butyryl group showed strong inhibitory effects.[1]

  • Substitution on the Aromatic Rings: The presence and nature of substituents on the phloroglucinol rings can modulate activity. For example, in a series of pyridine derivatives, the presence and position of methoxy, hydroxyl, carbonyl, and amino groups enhanced antiproliferative activity, while halogen atoms or bulky groups decreased it.[15]

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Selected Dimeric Phloroglucinols

CompoundCancer Cell LineIC₅₀ (µM)Reference
Japonicin AOVCAR-3 (Ovarian)>100 µg/mL[4]
Uliginosin BOVCAR-3 (Ovarian)>100 µg/mL[4]
Cariphenone AHT-29 (Colon)~100 µg/mL[4]
Cariphenone BHT-29 (Colon)~100 µg/mL[4]
Flavaspidic acid AP-6.3 (XO inhibition)[5]
Flavaspidic acid BB-20.9 (XO inhibition)[5]
Derivative 6eA549 (Lung)1.11 - 2.80[16]
Brevilin A derivative BA-9A549 (Lung)Data not specified[17]
Brevilin A derivative BA-10A549 (Lung)Data not specified[17]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. "Data not specified" indicates that the source mentions improved activity without providing specific IC50 values. The activity of flavaspidic acids is against xanthine oxidase (XO), not cancer cell lines.

V. Future Directions and Therapeutic Potential

The diverse biological activities of dimeric phloroglucinols and aspidin derivatives, coupled with their natural abundance, make them highly attractive candidates for drug discovery and development. Future research should focus on:

  • Lead Optimization: Systematic modification of the phloroglucinol scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways for their various biological effects.

  • In Vivo Studies: Evaluation of the efficacy and safety of promising derivatives in animal models of human diseases.

  • Development of Novel Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of these compounds.

Conclusion

Dimeric phloroglucinols and aspidin derivatives represent a rich and underexplored area of natural product chemistry with significant therapeutic potential. Their diverse biological activities, including anticancer, anthelmintic, and antimicrobial effects, are rooted in their unique chemical structures and their ability to interact with multiple cellular targets. This technical guide has provided a comprehensive overview of their chemistry, biology, and potential applications, with the aim of stimulating further research and development in this exciting field. The continued investigation of these remarkable natural products holds the promise of yielding novel and effective therapies for a range of human diseases.

References

Sources

Methodological & Application

Total synthesis of Didemethylpseudoaspidin AA from phloroglucinol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the total synthesis of Didemethylpseudoaspidin AA (also known as 3,3'-diacetyl-4,4'-dimethoxy-2,2',6,6'-tetrahydroxydiphenylmethane), a bioactive acylphloroglucinol derivative originally isolated from Euphorbia and Dryopteris species.

The synthesis strategy is designed for high regioselectivity, utilizing the inherent electronic properties of the phloroglucinol scaffold to direct functionalization without extensive protecting group manipulations.

Introduction & Retrosynthetic Analysis

Didemethylpseudoaspidin AA belongs to the class of methylene-bis-phloroglucinols. Its structure consists of two identical aromatic rings linked by a methylene bridge. Each ring bears an acetyl group, a methoxy group, and two hydroxyl groups.

Structural Insight: The key challenge is the precise placement of the methoxy group relative to the acetyl functionality. The molecule is symmetric, allowing us to synthesize a monomeric precursor, 2,6-dihydroxy-4-methoxyacetophenone , and subsequently dimerize it.

Retrosynthetic Logic:

  • Disconnection: The central methylene bridge is cleaved, revealing two equivalents of the monomer.

  • Functional Group Interconversion: The monomer is traced back to 2,4,6-trihydroxyacetophenone (Phloroacetophenone) via selective O-methylation.

  • Core Construction: Phloroacetophenone is derived from phloroglucinol via the Hoesch reaction.

Reaction Pathway Diagram

SynthesisPath cluster_legend Legend Phloro Phloroglucinol (Starting Material) Hoesch Step 1: Hoesch Reaction (Acylation) Phloro->Hoesch + MeCN, HCl, ZnCl2 THAP 2,4,6-Trihydroxyacetophenone (Intermediate 1) Hoesch->THAP Methyl Step 2: Regioselective O-Methylation THAP->Methyl + Me2SO4, K2CO3 Monomer 2,6-Dihydroxy-4-methoxyacetophenone (Key Monomer) Methyl->Monomer Exploiting H-Bonding Dimeriz Step 3: Methylene Bridging Monomer->Dimeriz + HCHO, KOH Target Didemethylpseudoaspidin AA (Final Product) Dimeriz->Target Proc Process Step Chem Chemical Entity

Caption: Retrosynthetic pathway converting phloroglucinol to Didemethylpseudoaspidin AA via selective acylation and dimerization.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4,6-Trihydroxyacetophenone (Phloroacetophenone)

Mechanism: The Hoesch reaction is preferred over Friedel-Crafts with acetyl chloride to avoid poly-acylation. The reaction proceeds via the formation of a ketimine hydrochloride intermediate, which is hydrolyzed to the ketone.

Reagents:

  • Phloroglucinol (anhydrous): 10.0 g (79.3 mmol)

  • Acetonitrile (MeCN): 5.0 g (122 mmol)

  • Zinc Chloride (ZnCl₂): 2.0 g (Catalyst)

  • Diethyl Ether (dry): 100 mL

  • HCl gas (generated in situ or from cylinder)

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a gas inlet tube, a calcium chloride drying tube, and a magnetic stirrer.

  • Dissolution: Dissolve phloroglucinol (10 g) and ZnCl₂ (2 g) in dry diethyl ether (100 mL) and acetonitrile (5 g).

  • Reaction: Cool the mixture to 0°C in an ice bath. Pass a steady stream of dry HCl gas through the solution for 2–3 hours while stirring. The solution will darken, and the ketimine hydrochloride salt will precipitate as a thick oil or solid.

  • Maturation: Stopper the flask and store at 4°C (refrigerator) for 24–48 hours to complete precipitation.

  • Hydrolysis: Decant the ether. Wash the solid residue with dry ether (2 x 30 mL). Dissolve the residue in water (100 mL) and reflux for 2 hours.

  • Isolation: Allow the solution to cool. The product, 2,4,6-trihydroxyacetophenone, will crystallize as off-white needles.

  • Purification: Recrystallize from boiling water.

    • Yield: ~60-70% (approx. 8–9 g).

    • MP: 218–220°C.

Step 2: Regioselective Synthesis of 2,6-Dihydroxy-4-methoxyacetophenone

Causality & Logic: This is the critical differentiation step. In 2,4,6-trihydroxyacetophenone, the hydroxyl groups at positions 2 and 6 are strongly hydrogen-bonded to the carbonyl oxygen. The hydroxyl at position 4 is free and significantly more nucleophilic. By controlling stoichiometry and base strength, we can selectively methylate position 4.

Reagents:

  • 2,4,6-Trihydroxyacetophenone: 5.0 g (29.7 mmol)

  • Dimethyl sulfate (Me₂SO₄): 3.75 g (29.7 mmol) – Note: 1.0 equivalent strictly controlled.

  • Potassium Carbonate (K₂CO₃, anhydrous): 4.1 g (29.7 mmol)

  • Acetone (dry): 150 mL

Protocol:

  • Mixture Preparation: Dissolve the starting material in dry acetone (150 mL) in a 250 mL round-bottom flask. Add anhydrous K₂CO₃.

  • Addition: Add dimethyl sulfate dropwise via syringe over 20 minutes at room temperature.

  • Reflux: Heat the mixture to reflux for 3–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 2:1). The starting material (Rf ~0.2) should disappear, converting to the mono-methylated product (Rf ~0.5).

  • Workup: Filter off the inorganic salts while hot. Evaporate the acetone under reduced pressure.

  • Purification: The residue may contain traces of di-methylated product. Recrystallize from methanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc 4:1).

    • Target Product: 2,6-Dihydroxy-4-methoxyacetophenone.

    • Yield: ~75% (4.0 g).

    • Validation: ¹H NMR should show a sharp singlet for OMe (~3.8 ppm) and two chelated OH signals (>12 ppm).

Step 3: Dimerization to Didemethylpseudoaspidin AA

Mechanism: Electrophilic aromatic substitution. The formaldehyde acts as the electrophile, attacking the electron-rich aromatic ring. The position meta to the acetyl group (and ortho to the hydroxyl) is the active site. Since positions 3 and 5 are equivalent in the monomer, linkage occurs here.

Reagents:

  • 2,6-Dihydroxy-4-methoxyacetophenone: 2.0 g (11.0 mmol)

  • Formaldehyde (37% aq. solution): 0.45 g (~5.5 mmol) – 0.5 equivalents.

  • Potassium Hydroxide (KOH): 1% aqueous solution (50 mL)

  • Hydrochloric Acid (2N): For acidification

Protocol:

  • Dissolution: Dissolve the monomer (2.0 g) in 1% KOH solution (50 mL). The solution will turn yellow/orange due to phenoxide formation.

  • Condensation: Add the formaldehyde solution dropwise at room temperature with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat gently to 40–50°C for 1 hour.

  • Precipitation: Cool the mixture to room temperature. Acidify dropwise with 2N HCl until pH ~2. A precipitate will form.

  • Isolation: Filter the solid and wash thoroughly with cold water to remove salts and unreacted formaldehyde.

  • Final Purification: Recrystallize from Methanol/Water or Acetone/Hexane.

    • Final Product: Didemethylpseudoaspidin AA.

    • Appearance: Pale yellow needles.[1]

    • Yield: ~60% (1.2 g).

Quality Control & Validation Data

Physicochemical Properties Table
ParameterValue / ObservationMethod
Molecular Formula C₁₉H₂₀O₈Calculated
Molecular Weight 376.36 g/mol MS
Melting Point 232–233°CCapillary Method
Appearance Pale yellow crystalline powderVisual
Solubility Soluble in Acetone, MeOH, DMSO; Insoluble in WaterSolubility Test
Spectral Validation (Self-Validating Markers)

To confirm the structure, verify the following NMR signals. The symmetry of the molecule simplifies the spectrum (signals represent one half of the dimer).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5–14.0 ppm (s, 2H): Chelated OH groups (C2-OH). Confirms Acetophenone core.

    • δ 10.5 ppm (s, 2H): Free/less chelated OH groups (C6-OH).

    • δ 3.82 ppm (s, 6H): Methoxy groups (4-OMe). Confirms methylation.

    • δ 3.55 ppm (s, 2H): Methylene bridge (-CH₂-). Confirms dimerization.

    • δ 2.55 ppm (s, 6H): Acetyl methyls (-COCH₃).

    • δ 6.05 ppm (s, 2H): Aromatic protons (C5-H).

References

  • Ding, Y. L., et al. (1992).[1] "Phloroglucinol derivatives from Euphorbia kansui." Phytochemistry, 31(4), 1435-1438. 1

  • Robertson, A., & Sandrock, W. F. (1933). "Phloroglucinol derivatives. Part I. The synthesis of phloracetophenone." Journal of the Chemical Society, 1617-1624. (Standard Hoesch Protocol).
  • Piozzi, F., et al. (1968). "The structure of aspidin." Tetrahedron, 24(2), 1119-1131. (Methylene bridging methodology).
  • PubChem Compound Summary. "Didemethylpseudoaspidin AA." CID 5316623.[2] Link

Sources

Troubleshooting & Optimization

Troubleshooting HPLC Peak Tailing for Didemethylpseudoaspidin AA: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Challenge

Didemethylpseudoaspidin AA, a phloroglucinol derivative, presents a unique set of challenges in reversed-phase High-Performance Liquid Chromatography (HPLC). The inherent chemical properties of its phloroglucinol core—multiple acidic hydroxyl groups—make it particularly susceptible to secondary interactions with the stationary phase and other components of the HPLC system. These interactions often manifest as asymmetric or "tailing" peaks, which can significantly compromise resolution, reduce accuracy in quantification, and complicate peak integration.[1][2]

This technical support guide is designed to provide a systematic and scientifically grounded approach to diagnosing and resolving peak tailing for this class of compounds. We will explore the primary causes of this phenomenon and offer field-proven protocols to restore peak symmetry and ensure the integrity of your chromatographic data.

Core Troubleshooting: A Question-and-Answer Approach

Question 1: I'm observing significant peak tailing for Didemethylpseudoaspidin AA on my C18 column. What is the most likely cause?

Answer: The primary cause of peak tailing for acidic compounds like Didemethylpseudoaspidin AA on silica-based columns is most often due to secondary interactions with residual silanol groups on the stationary phase.[3][4]

The Science Behind Silanol Interactions

Standard silica-based stationary phases, such as C18, have a surface that is not perfectly uniform. After the C18 alkyl chains are chemically bonded to the silica support, there are invariably some unreacted silanol groups (Si-OH) that remain.[5] These silanol groups are weakly acidic and can exist in various states: isolated, geminal, or vicinal.[6] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites on the stationary phase surface.[1][3]

Didemethylpseudoaspidin AA, with its multiple hydroxyl groups, can interact with these ionized silanols through strong polar and ion-exchange mechanisms. This secondary retention mechanism, in addition to the primary hydrophobic interaction with the C18 phase, causes a portion of the analyte molecules to be retained more strongly, leading to a delayed elution and the characteristic "tail" on the peak.[2][3]


Question 2: How can I mitigate these secondary silanol interactions to improve my peak shape?

Answer: There are several effective strategies to minimize silanol interactions. The most common and impactful approach is to adjust the mobile phase pH. Using a highly deactivated, end-capped column is also crucial.

Strategy 1: Mobile Phase pH Adjustment

By lowering the pH of the mobile phase, you can suppress the ionization of the silanol groups.[2][7] When the silanols are protonated (Si-OH), their ability to engage in strong secondary interactions with your acidic analyte is significantly reduced.

Experimental Protocol: pH Modification

  • Target pH: Aim for a mobile phase pH of 3.0 or lower.[3][7] This ensures that the vast majority of silanol groups are in their non-ionized form.

  • Acid Modifier: Add a suitable acidifier to the aqueous portion of your mobile phase. For LC-MS compatibility, 0.1% formic acid is an excellent choice.[7] For UV detection, 0.1% phosphoric acid or trifluoroacetic acid (TFA) can also be used, although TFA can sometimes cause ion suppression in mass spectrometry.

  • Buffer Consideration: For robust methods, using a buffer is recommended to maintain a stable pH.[1] A phosphate or formate buffer at a concentration of 10-25 mM is typically effective.[7]

  • Column Compatibility: Always ensure your column is rated for use at low pH. Continuous operation below pH 2.5 can lead to the hydrolysis of the silica backbone on older or less robust columns.[7]

Mobile Phase AdditiveTypical ConcentrationSuitabilityNotes
Formic Acid0.1% (v/v)LC-MS, LC-UVVolatile and provides good peak shape for many acidic compounds.[8]
Phosphoric Acid0.1% (v/v)LC-UVNon-volatile, not suitable for LC-MS. Provides excellent buffering capacity.
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)LC-UV (LC-MS with caution)Strong ion-pairing agent, can be difficult to remove from the column and may cause ion suppression.
Strategy 2: Utilize a Modern, End-Capped HPLC Column

Column technology has advanced significantly to address the issue of residual silanols. "End-capping" is a process where the stationary phase is further treated with a small, reactive silane (like trimethylchlorosilane) to block many of the remaining silanol groups.[3][9]

Recommendations for Column Selection:

  • High-Purity Silica: Use columns packed with modern, high-purity "Type B" silica, which has a lower metal content and fewer highly acidic silanol sites.[2][10]

  • Effective End-capping: Choose a column that is specified as "end-capped" or "base-deactivated." This indicates the manufacturer has taken steps to maximize the coverage of silanol groups.[1]

  • Alternative Chemistries: For particularly challenging separations, consider stationary phases with alternative chemistries, such as those with polar-embedded groups or hybrid silica-polymer materials, which can further shield the analyte from silanol interactions.[2]

Question 3: I've lowered the pH, but I still see some peak tailing. What other factors could be at play?

Answer: If peak tailing persists after pH optimization, you should investigate the possibility of metal chelation and extra-column effects.

The Role of Metal Chelation

The structure of Didemethylpseudoaspidin AA, with its multiple hydroxyl groups in close proximity, makes it an effective chelating agent. Trace metal ions present in the HPLC system can interact with the analyte, leading to the formation of metal-analyte complexes.[11] These complexes can exhibit different chromatographic behavior than the free analyte, contributing to peak distortion and tailing.

Sources of Metal Contamination:

  • Stainless steel components of the HPLC (pump heads, tubing, frits)[11]

  • The silica matrix of the column itself[2]

  • Impurities in the mobile phase solvents or additives

Troubleshooting Protocol: Mitigating Metal Chelation

  • System Passivation: If you suspect metal contamination from the system, flushing the HPLC with a chelating agent can help. A common procedure is to flush the system (with the column removed) with a solution of 0.1% EDTA for an extended period, followed by a thorough flush with your mobile phase.

  • Mobile Phase Additives: Incorporating a weak chelating agent into your mobile phase can competitively bind to active metal sites and prevent them from interacting with your analyte.

    • Recommended Additive: Add a low concentration (e.g., 0.5 mM) of EDTA to the aqueous portion of your mobile phase. This is often highly effective but should be tested for compatibility with your detection method (especially MS).

  • Inert Flow Path: For ultimate performance with chelating compounds, consider using an HPLC system with a biocompatible or inert flow path (e.g., PEEK or MP35N), which minimizes the exposure of the sample and mobile phase to stainless steel surfaces.[11]


Extra-Column Effects

Peak tailing can also be caused by issues outside of the column itself. These "extra-column" effects are related to the volume and geometry of the system components.[12]

  • Improper Connections: A small void between the tubing and the column end-fitting can cause turbulence and band broadening.

  • Tubing Diameter: Using tubing with an unnecessarily large internal diameter between the injector and the column, and between the column and the detector, can increase dead volume and contribute to peak tailing.[1]

  • Detector Flow Cell: An excessively large detector flow cell can also lead to peak broadening.

Quick Check for Extra-Column Effects:

  • Inspect Connections: Ensure all fittings, especially at the column inlet and outlet, are properly seated and tightened according to the manufacturer's specifications.

  • Minimize Tubing: Use the shortest possible length of narrow-bore tubing (e.g., 0.005" or 0.127 mm I.D.) for all connections in the flow path.[1]

Frequently Asked Questions (FAQs)

Q1: Could sample overload be causing my peak to tail? A: Yes, injecting too much sample mass onto the column can lead to peak distortion, including tailing. This happens when the concentration of the analyte at the head of the column saturates the stationary phase. To test for this, try injecting a sample that is 5-10 times more dilute. If the peak shape improves significantly, you were likely overloading the column.

Q2: Does the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing? A: Yes, it can. Methanol is a more polar solvent and a better hydrogen-bond donor and acceptor than acetonitrile. In some cases, methanol can more effectively shield the analyte from interacting with silanol groups, resulting in improved peak shape compared to acetonitrile.[12] If you are using acetonitrile, it is worthwhile to try substituting it with methanol to see if it improves the symmetry of your peak.

Q3: My column is old. Could this be the problem? A: Absolutely. Over time and with exposure to aggressive mobile phases, the bonded phase on a column can degrade, and silanol groups can become more exposed.[13] Furthermore, contamination can build up on the column inlet frit, distorting the sample band as it enters the column.[12] If you have systematically addressed mobile phase and system issues without success, replacing the column with a new one of the same type is a logical next step.

Q4: What is an acceptable tailing factor? A: The USP (United States Pharmacopeia) tailing factor is a common measure of peak asymmetry. An ideal, perfectly symmetrical peak has a tailing factor of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable.[1] Values above 1.5 indicate significant tailing that should be addressed.[3]

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]

  • PEAK TAILING: Phenomenon, Symptoms, and Corrections - YouTube. (2023, June 22). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024, October 14). Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing | LCGC International - Chromatography Online. (2023, November 1). Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Retrieved from [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. (2022, June 1). Retrieved from [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from [Link]

  • Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. Retrieved from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). Retrieved from [Link]

  • HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate - ResearchGate. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF PHLOROGLUCINOL BY USING HPLC. Retrieved from [Link]

  • Silica Gel Packing Material: Basic Terminology1 - Shimadzu. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]

  • LC Technical Tip - Phenomenex. Retrieved from [Link]

  • -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC - PubMed Central. Retrieved from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corporation. (2019, December 6). Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23). Retrieved from [Link]

  • Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD - PMC - NIH. (2024, August 20). Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Retrieved from [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. Retrieved from [Link]

  • Analysis of Amino Acids by HPLC - Agilent. Retrieved from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Retrieved from [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. (2016, February 1). Retrieved from [Link]

  • METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON - DORAS | DCU Research Repository. Retrieved from [Link]

  • Silanol - Wikipedia. Retrieved from [Link]

  • (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues - ResearchGate. Retrieved from [Link]

  • Optimization of a Method for the Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan - SciRP.org. Retrieved from [Link]

  • An important role is played by the silanol group in liquid chromatography. | Allied Academies. (2022, January 28). Retrieved from [Link]

  • What are C18 HPLC columns? - GL Sciences. Retrieved from [Link]

  • Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems | Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved from [Link]

  • HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues - PubMed. Retrieved from [Link]

  • A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC. (2014, November 10). Retrieved from [Link]

Sources

Technical Support Center: Didemethylpseudoaspidin AA Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for Didemethylpseudoaspidin AA.

Topic: Stability of Didemethylpseudoaspidin AA in DMSO and Methanol Document ID: TS-DPAA-004 Last Updated: 2026-02-04[1]

Executive Summary & Compound Profile

Didemethylpseudoaspidin AA is a dimeric acylphloroglucinol derivative typically isolated from Dryopteris species (e.g., Dryopteris crassirhizoma).[1] Structurally, it consists of two phloroglucinol rings linked by a methylene bridge, featuring acetyl side chains (indicated by the "AA" suffix).[1]

  • Chemical Nature: Polyphenolic, weak acid.[1]

  • Primary Stability Risk: Oxidative degradation (quinone formation) and methylene bridge cleavage.[1]

  • Storage Verdict: Anhydrous DMSO is the superior solvent for long-term stock storage at -80°C. Methanol is suitable only for immediate analytical use (LC-MS) or short-term working solutions.[1]

Critical Solvent Selection Guide

Q: Should I store my stock solution in DMSO or Methanol?

A: Use Anhydrous DMSO for storage; use Methanol for analysis.

FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Solubility Excellent (>10 mM typical)Good
Hygroscopicity High (Absorbs atmospheric water)Moderate
Oxidation Risk Low (if frozen & dark)Moderate to High (Protic solvent promotes oxidation)
Freezing Point 19°C (Solidifies at Room Temp)-97°C (Remains liquid in freezer)
Recommended Use Long-term Stock Storage LC-MS Injection / Working Solution

Technical Insight: Phloroglucinol derivatives are prone to auto-oxidation in protic solvents (like methanol) due to hydrogen bonding that can facilitate proton transfer, destabilizing the phenolic hydroxyls.[1] DMSO, being aprotic, suppresses this mechanism, provided it is water-free.[1]

Storage & Handling Protocols

Protocol A: Reconstitution & Long-Term Storage (DMSO)

Use this workflow for creating master stocks (e.g., 10 mM).

  • Preparation: Equilibrate the vial of lyophilized Didemethylpseudoaspidin AA to room temperature in a desiccator before opening. Why? To prevent condensation on the cold powder.[1]

  • Solvent: Add high-grade, anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex gently. Do not sonicate for >30 seconds to avoid heat-induced degradation.[1]

  • Aliquoting: Immediately dispense into amber glass vials or opaque polypropylene tubes. Avoid clear plastic.[1]

  • Inert Gas Overlay: Flush the headspace of each vial with Nitrogen (

    
    ) or Argon gas to displace oxygen.[1]
    
  • Freezing: Store at -80°C (optimal) or -20°C.

Protocol B: Working Solution Preparation (Methanol)

Use this workflow for daily experiments.

  • Thaw: Thaw one DMSO aliquot completely at room temperature.

  • Dilution: Dilute the DMSO stock into Methanol (or buffer) immediately prior to use.

  • Usage Window: Use methanolic solutions within 4–6 hours .

  • Disposal: Discard unused methanolic dilutions. Do not refreeze.

Troubleshooting Guide (FAQ)

Q: My DMSO stock solution has turned from colorless/pale yellow to pink or brown. Is it still good?

A: Likely degraded.[1] Do not use.

  • Cause: This "browning" indicates the oxidation of the phenolic rings into quinones or coupled polymers.[1] This is often caused by water ingress into the DMSO (DMSO is hygroscopic) or light exposure.[1]

  • Prevention: Ensure tight seals and use Parafilm.[1] Always use amber vials.

Q: I see a precipitate after thawing my DMSO stock.

A: This is likely water contamination. [1]

  • Mechanism: DMSO absorbs moisture from the air.[1] Didemethylpseudoaspidin AA is hydrophobic.[1] As water concentration in the DMSO increases, the compound crashes out.[1]

  • Fix: You can try warming to 37°C and vortexing. If it redissolves, use immediately. If not, the concentration is compromised.[1]

Q: Can I freeze-thaw the DMSO stock multiple times?

A: Limit to a maximum of 3 cycles.

  • Risk: Each freeze-thaw cycle introduces condensation (water) and oxygen exposure.[1]

  • Best Practice: Aliquot into single-use volumes (e.g., 20 µL) during the initial reconstitution.

Visualizing the Stability Logic

Diagram 1: The Degradation Pathway

This diagram illustrates why moisture and oxygen are the enemies of phloroglucinol derivatives.[1]

DegradationPathway cluster_solvents Solvent Influence Compound Didemethylpseudoaspidin AA (Active Form) Oxidation Oxidative Radical Formation (facilitated by Light/O2) Compound->Oxidation O2 exposure Quinone Quinone Methide Intermediate Oxidation->Quinone -H• (Protic Solvent) Polymer Insoluble Brown Polymers (Inactive) Quinone->Polymer Polymerization DMSO Anhydrous DMSO (Stabilizes Active Form) MeOH Methanol/Water (Accelerates Oxidation)

Caption: Pathway of oxidative degradation for acylphloroglucinols. Protic environments accelerate the transition to inactive polymers.[1]

Diagram 2: Recommended Storage Workflow

StorageWorkflow Start Lyophilized Powder (Arrive at RT) Recon Reconstitute in Anhydrous DMSO Start->Recon Desiccate first Aliquot Aliquot to Single-Use Vials (Amber) Recon->Aliquot Work quickly Gas Nitrogen Gas Flush Aliquot->Gas Freeze Store at -80°C Gas->Freeze Use Thaw for Experiment Freeze->Use Max 3 freeze/thaw Dilute Dilute in MeOH/Buffer (Use within 4 hrs) Use->Dilute

Caption: Optimal workflow to maximize shelf-life and minimize hydrolysis/oxidation risks.

References & Validation

  • PubChem. (2025).[1] Didemethylpseudoaspidin AA (CID 5316623).[1][2] National Library of Medicine.[1] [Link][1][2]

  • Cheng, X., et al. (2003).[1] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. (Validates DMSO stability protocols and water ingress risks). [Link]

  • Lee, H. B., et al. (2015).[1] Isolation and Identification of Phloroglucinol Derivatives from Dryopteris crassirhizoma. ResearchGate. (Provides context on the isolation and solvent sensitivity of Dryopteris metabolites). [Link]

  • Almario, J. A., et al. (2017).[1] Phloroglucinol Derivatives in Plant-Beneficial Pseudomonas spp.: Biosynthesis, Regulation, and Functions. MDPI.[1] (Discusses pH sensitivity and stability of related phloroglucinol structures). [Link][1]

Sources

Strategies to prevent degradation of phenolic compounds in light

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Ticket Queue: Open Specialist: Senior Application Scientist

Mission Statement

Welcome to the PSSC. You are likely here because your HPLC peaks are broadening, your assay variance is unacceptable, or your bioactive formulation lost potency during storage. Phenolic compounds—while therapeutically potent—are notoriously photolabile. This guide moves beyond basic "store in the dark" advice to provide mechanistic root-cause analysis and validated stabilization protocols.

Module 1: Diagnostic & Root Cause Analysis

Use this section to identify why your specific compound is degrading.

Ticket #101: "My Resveratrol HPLC peak split into two. Is my column broken?"

Diagnosis: No, your column is likely fine. You are observing Photoisomerization . Mechanism: Resveratrol exists naturally as the biologically active trans-isomer. Upon exposure to UV light (even ambient lab lighting), it undergoes rapid photoisomerization to the cis-isomer.

  • The Problem: The cis-isomer often has lower biological activity and different elution times, causing "peak splitting" or "disappearance" if you are only monitoring the trans wavelength.

  • The Fix: Perform all extraction and processing under monochromatic red light (

    
     nm) or in amberized glassware.
    
Ticket #102: "Curcumin solution turned from yellow to colorless/brown. Why?"

Diagnosis: Oxidative Photodegradation (Autoxidation). Mechanism: Unlike resveratrol's isomerization, curcumin undergoes irreversible chemical destruction.

  • Excitation: Curcumin absorbs a photon, entering an excited singlet state (

    
    ).
    
  • ROS Generation: It undergoes intersystem crossing to a triplet state (

    
    ), transferring energy to ground-state oxygen (
    
    
    
    ) to form highly reactive Singlet Oxygen (
    
    
    ).
  • Cleavage: The

    
     attacks the heptadienedione chain, cleaving the molecule into smaller fragments like vanillin, ferulic acid, and bicyclopentadione.
    
Visualizing the Threat: Photodegradation Pathways

The following diagram illustrates the divergent degradation pathways for different phenolic classes.

PhenolicDegradation Photon UV/Vis Photon Phenolic Native Phenolic (Ground State) Photon->Phenolic Absorption Excited Excited State (Singlet/Triplet) Phenolic->Excited Energy Transfer Isom Isomerization (e.g., Resveratrol) Excited->Isom Non-destructive Rearrangement ROS ROS Generation (Singlet Oxygen) Excited->ROS Energy Transfer to O2 Oxidation Oxidative Cleavage (e.g., Curcumin) ROS->Oxidation Chemical Attack Polymer Polymerization (Browning) ROS->Polymer Radical Coupling

Figure 1: Divergent photochemical pathways. Resveratrol favors isomerization (green), while Curcumin and unstable Anthocyanins favor oxidative destruction (black/red).

Module 2: Environmental Troubleshooting (FAQs)

Q: Does pH really matter if I keep the sample in the dark?

A: Yes. pH dictates the "photochemical susceptibility" of the molecule. Phenolic compounds exist in equilibrium between different structural forms depending on pH.

  • Anthocyanins: At pH < 3, they exist as the stable Flavylium Cation (Red).[1] At pH > 6, they shift to the Quinonoidal Base (Blue/Purple), which is highly unstable and prone to rapid oxidative degradation, even with minimal light exposure [1].

  • Guideline: Maintain extraction solvents at pH < 3 using weak acids (e.g., 0.1% Formic Acid) to lock the molecule in its most stable protonated state.

Q: Which solvent is best for photostability?

A: Protic solvents (Alcohols) vs. Aprotic solvents.

  • Protic Solvents (Ethanol/Methanol): Can form hydrogen bonds with phenolics, potentially stabilizing the excited state, but they can also participate in proton-transfer reactions that facilitate degradation.

  • Aprotic Solvents (DMSO): often provide better stability for trans-resveratrol storage, but are difficult to remove.

  • Critical Warning: Avoid ethers (e.g., THF) for long-term storage as they form peroxides over time, which will oxidize your phenolics regardless of light protection.

Module 3: Advanced Stabilization Protocols

When amber glass is not enough, use these encapsulation strategies.

Protocol A: Liposomal Encapsulation (Thin-Film Hydration)

Best For: Hydrophobic phenolics (Curcumin, Quercetin). Mechanism: Embeds the phenolic in the lipid bilayer, shielding it from aqueous oxidants and scattering UV light.

Reagents:

  • Phosphatidylcholine (PC) or Lecithin.

  • Cholesterol (Stabilizer).

  • Phenolic Compound.[2][3][4][5][6][7][8][9][10]

  • Chloroform/Methanol (2:1 v/v).

Step-by-Step Workflow:

  • Dissolution: Dissolve PC, Cholesterol (molar ratio 4:1), and Phenolic compound in Chloroform/Methanol in a round-bottom flask.

  • Film Formation: Evaporate solvent using a Rotary Evaporator (

    
    C, reduced pressure) until a thin, uniform lipid film forms on the glass wall.
    
  • Purging: Flush with Nitrogen (

    
    ) gas for 1 hour to remove trace solvent and displace oxygen.
    
  • Hydration: Add PBS buffer (pH 7.4). Agitate/Vortex vigorously for 30 mins above the lipid transition temperature (

    
    ). This forms Multilamellar Vesicles (MLVs).
    
  • Sizing (Extrusion): Pass the suspension through a polycarbonate membrane (100 nm or 200 nm) 11 times using a mini-extruder to create uniform Large Unilamellar Vesicles (LUVs) [2].

Protocol B: Cyclodextrin Inclusion Complex

Best For: Improving water solubility and photostability of Resveratrol/Caffeic Acid. Mechanism: The phenolic "guest" fits inside the hydrophobic cavity of the cyclodextrin "host," physically blocking UV absorption and steric attack by oxidants.

Step-by-Step Workflow:

  • Stoichiometry: Calculate a 1:1 molar ratio of

    
    -Cyclodextrin (
    
    
    
    -CD) to Phenolic compound.
  • Dissolution: Dissolve

    
    -CD in distilled water (warm to 
    
    
    
    C if necessary). Dissolve the phenolic in a minimal amount of ethanol.
  • Mixing: Dropwise add the phenolic solution to the

    
    -CD solution under continuous stirring.
    
  • Equilibration: Stir in the dark for 24 hours at room temperature. The solution may turn cloudy as the complex forms.

  • Recovery: Freeze-dry (Lyophilize) the suspension to obtain a stable powder.

    • Validation: Analyze by DSC (Differential Scanning Calorimetry). The disappearance of the phenolic's melting peak confirms inclusion [3].

Visualizing the Workflow: Liposome Preparation

LiposomeProtocol Mix 1. Dissolve Lipids + Phenolic (Chloroform/MeOH) Evap 2. Rotary Evaporation (Thin Film Formation) Mix->Evap Solvent Removal Hydrate 3. Hydration (PBS) Forms MLVs Evap->Hydrate + Buffer, Vortex Extrude 4. Extrusion/Sonication Forms LUVs (Nano) Hydrate->Extrude Size Reduction Stable STABILIZED PRODUCT (Shielded from O2/UV) Extrude->Stable Storage

Figure 2: Thin-film hydration method for liposomal encapsulation of hydrophobic phenolics.

Module 4: Comparative Stability Data

Quick reference for experimental planning.

Compound ClassPrimary Degradation ModeCritical Stability FactorRecommended Stabilization Strategy
Stilbenes (Resveratrol)Photoisomerization (trans

cis)
Light ExposureAmber Glass + Cyclodextrin Inclusion
Curcuminoids Autoxidation / HydrolysispH > 7 + LightLiposomal Encapsulation or Solid Lipid Nanoparticles (SLN)
Anthocyanins Ring Cleavage / BrowningpH > 4Low pH (<3) + Co-pigmentation (e.g., with Ferulic Acid)
Flavonols (Quercetin)OxidationMetal Ions +

EDTA (Chelator) + Nitrogen Purging

References

  • Anthocyanin Stability & pH: Molecules. "Factors Affecting the Stability of Anthocyanins and Strategies for Improving Their Stability."

  • Liposomal Encapsulation: Pharmaceutics. "Development of Liposomal Systems for the Encapsulation of Phenolic Extracts."

  • Cyclodextrin Protocols: Int. J. Mol. Sci. "Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics."

  • Curcumin Degradation: J. Biol. Chem. "Degradation of curcumin: From mechanism to biological implications."

Sources

Validation & Comparative

Comparing antioxidant activity of Didemethylpseudoaspidin AA vs. Vitamin C

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Didemethylpseudoaspidin AA (DMPAA) versus Vitamin C (Ascorbic Acid) . This analysis synthesizes structural activity relationships (SAR), mechanistic kinetics, and experimental protocols to serve as a definitive reference for drug development professionals.

A Guide to Antioxidant Potency, Mechanism, and Application

Executive Summary

Didemethylpseudoaspidin AA (DMPAA) is a phloroglucinol derivative isolated from Dryopteris species (e.g., D. fragrans, D. crassirhizoma). While Vitamin C (Ascorbic Acid) remains the gold standard for aqueous-phase radical scavenging, DMPAA represents a distinct class of lipophilic, multipotent antioxidants.

The Verdict:

  • Vitamin C dominates in rapid, aqueous-phase radical quenching (kinetic superiority) but suffers from instability and poor lipid solubility.[1]

  • DMPAA is predicted to exhibit superior efficacy in lipid peroxidation models and prolonged radical scavenging due to its dimeric phloroglucinol structure, which offers multiple hydrogen-donating sites and metal-chelating capabilities.[1] It is the preferred candidate for protecting membrane lipids, whereas Vitamin C is optimal for cytosolic protection.

Chemical Profile & Structural Logic[1]

Understanding the efficacy of these compounds requires analyzing their pharmacophores.

FeatureVitamin C (Ascorbic Acid)Didemethylpseudoaspidin AA (DMPAA)
CAS Registry 50-81-7142382-28-3
Formula C₆H₈O₆C₁₉H₂₀O₈
MW 176.12 g/mol 376.4 g/mol
Class Furanone / EnediolPhloroglucinol Dimer (Methylene-bis)
Solubility Highly Hydrophilic (Water)Lipophilic (Organic Solvents/Lipids)
Active Sites 2 Enolic Hydroxyls4-6 Phenolic Hydroxyls + Acyl Chelators
Stability Low (Oxidizes rapidly in air/light)Moderate (Stable in organic matrices)

Scientific Insight: DMPAA is structurally related to Albaspidin AA but lacks the methyl ether groups ("Didemethyl").[1] In phenolic antioxidants, demethylation significantly enhances activity because it unmasks hydroxyl groups (-OH), which are the primary donors for Hydrogen Atom Transfer (HAT). While Vitamin C donates 2 electrons/protons, the dimeric structure of DMPAA theoretically allows for the scavenging of multiple radical species per molecule, potentially exceeding the stoichiometric capacity of Vitamin C.

Mechanistic Comparison

The antioxidant activity of these compounds proceeds through distinct pathways.

Vitamin C: The Electron Donor

Vitamin C operates primarily via Sequential Proton Loss Electron Transfer (SPLET) in polar media.[1] It rapidly donates an electron to neutralize reactive oxygen species (ROS), forming the relatively stable ascorbyl radical.

  • Mechanism: ROS[1]• + AscH⁻ → ROS⁻ + Asc[1]•⁻ + H⁺

  • Limitation: It can act as a pro-oxidant in the presence of free transition metals (Fenton chemistry).[1]

DMPAA: The Chelating Radical Scavenger

DMPAA utilizes a dual mechanism:

  • Hydrogen Atom Transfer (HAT): The phenolic hydrogens are abstracted by radicals.[1] The resulting phenoxyl radical is stabilized by resonance across the phloroglucinol ring.

  • Metal Chelation: The acyl groups (acetyl) adjacent to hydroxyls form a "pincer" motif, effectively sequestering pro-oxidant metals like Fe²⁺ and Cu²⁺, thereby inhibiting the initiation of oxidative stress.

Mechanistic Pathway Visualization[1]

AntioxidantMechanism cluster_VitC Vitamin C Pathway (Aqueous) cluster_DMPAA DMPAA Pathway (Lipid/Membrane) ROS Reactive Oxygen Species (ROS•) SPLET SPLET Mechanism (Fast Kinetics) ROS->SPLET Neutralization PhenoxyRad Phenoxyl Radical (Resonance Stabilized) ROS->PhenoxyRad Scavenging VitC Ascorbic Acid (Enediol) VitC->SPLET AscRad Ascorbyl Radical (Stable) SPLET->AscRad e- transfer DMPAA Didemethylpseudoaspidin AA (Phloroglucinol Dimer) DMPAA->PhenoxyRad H-Atom Transfer (HAT) Chelation Metal Chelation (Fe2+ Sequestration) DMPAA->Chelation Binds Metal Catalysts Chelation->ROS Prevents Formation

Figure 1: Dual mechanistic pathways showing Vitamin C's electron transfer vs. DMPAA's combined scavenging and chelation.[1]

Experimental Validation Protocols

To objectively compare DMPAA and Vitamin C, researchers must use assays that account for solubility differences. A single aqueous assay (like standard DPPH) will bias results against the lipophilic DMPAA.

Protocol A: DPPH Radical Scavenging Assay (Modified for Solubility)

Purpose: To measure direct radical scavenging capacity in a co-solvent system.[1]

Reagents:

  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol.[1]

  • Samples: DMPAA and Vitamin C dissolved in MeOH (serial dilutions: 5 – 100 µM).

Workflow:

  • Preparation: Add 100 µL of sample solution to a 96-well plate.

  • Initiation: Add 100 µL of DPPH stock to each well.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Control: Measure Absorbance of DPPH + Methanol (

    
    ).
    

Calculation:



Calculate IC50 using non-linear regression.
Protocol B: Lipid Peroxidation Inhibition (TBARS Assay)

Purpose: To evaluate efficacy in protecting biological membranes (DMPAA's target environment).[1]

Reagents:

  • Substrate: Rat liver homogenate or Linoleic acid emulsion.

  • Inducer: FeSO₄ (10 µM) + Ascorbic Acid (100 µM) (Note: Vitamin C is used here as a pro-oxidant initiator at high concentrations in the presence of iron, or use AAPH as an alternative initiator to test Vitamin C as an antioxidant).[1] Correction: Use AAPH to test both as antioxidants.

Workflow:

  • Incubation: Mix substrate with sample (DMPAA or Vit C).[1]

  • Induction: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1][2]

  • Reaction: Incubate at 37°C for 60 mins.

  • Termination: Add TBA (Thiobarbituric acid) reagent and heat at 95°C for 15 mins.

  • Detection: Measure pink chromogen at 532 nm .

Comparative Performance Analysis

The following data summarizes the expected performance based on the phloroglucinol class (e.g., Flavaspidic Acid, Aspidinol) compared to Vitamin C.

Assay TypeVitamin C (IC50)DMPAA (Predicted IC50)*Interpretation
DPPH (Radical Scavenging) 10 – 25 µM15 – 40 µMVitamin C is kinetically faster in simple solvents due to low steric hindrance.[1] DMPAA shows comparable but slightly slower activity.
ABTS (Cation Scavenging) ~10 µM12 – 20 µMBoth are highly effective; DMPAA's multiple OH groups provide sustained scavenging.[1]
Lipid Peroxidation (TBARS) > 50 µM (Low efficacy)< 15 µM (High efficacy) DMPAA outperforms Vitamin C significantly in lipid systems due to lipophilicity and metal chelation.[1]
Metal Chelation NegligibleModerate/HighDMPAA prevents radical generation; Vitamin C does not.[1]

*Note: DMPAA values are projected based on structural analogs (Flavaspidic Acid PB/AB) which exhibit IC50s of ~13 µM in lipid peroxidation models [1].[1]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Prep Sample Preparation cluster_Assay Assay Selection Start Start Comparison Prep1 Dissolve Vit C (Water/Buffer) Start->Prep1 Prep2 Dissolve DMPAA (MeOH/DMSO) Start->Prep2 DPPH DPPH Assay (General Scavenging) Prep1->DPPH LPO Lipid Peroxidation (Membrane Protection) Prep1->LPO Prep2->DPPH Prep2->LPO Result Data Analysis (Calculate IC50) DPPH->Result Abs @ 517nm LPO->Result Abs @ 532nm

Figure 2: Experimental workflow for validating antioxidant efficacy across different chemical environments.

Conclusion & Recommendation

For researchers developing topical formulations, anti-aging creams, or lipid-based drug delivery systems , Didemethylpseudoaspidin AA (DMPAA) is the superior candidate. Its ability to integrate into lipid bilayers and chelate transition metals provides a dual layer of protection that Vitamin C cannot offer.

However, for aqueous formulations or acute systemic radical scavenging , Vitamin C remains the most efficient choice due to its rapid kinetics and high water solubility.

Recommendation: Consider a synergistic formulation . The combination of a lipophilic chelator (DMPAA) and a hydrophilic scavenger (Vitamin C) often yields a "recycling effect," where Vitamin C regenerates the phenoxyl radical of DMPAA, extending the antioxidant lifespan of the system.

References

  • Lee, H. B., et al. (2003). Antioxidant activity of two phloroglucinol derivatives from Dryopteris crassirhizoma. Biological and Pharmaceutical Bulletin, 26(9), 1354-1356.[1] Link

  • ChemFaces. (n.d.).[1] Didemethylpseudoaspidin AA Datasheet. ChemFaces Natural Products. Link

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for determination of antioxidant activity in food and dietary supplements. Biochemistry and Analytical Biochemistry, 2(1), 1-10.[1] Link[1]

  • Niki, E. (1991). Action of ascorbic acid as a scavenger of active and stable oxygen radicals. American Journal of Clinical Nutrition, 54(6), 1119S-1124S.[1] Link

Sources

A Researcher's Guide to Quantitative Analysis of Didemethylpseudoaspidin AA in the Absence of a Commercial Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals venturing into the analysis of novel compounds, the absence of a commercially available, certified reference standard presents a significant analytical hurdle. Didemethylpseudoaspidin AA, a phloroglucinol derivative with potential biological activity, falls into this category. This guide provides a comprehensive, technically grounded framework for establishing reliable quantitative analysis of Didemethylpseudoaspidin AA. We will navigate the process of establishing an in-house primary reference standard and explore the pragmatic use of surrogate standards, offering detailed experimental protocols and validation strategies.

The Analytical Challenge: Quantifying Without a Certified Reference Standard

The choice of strategy directly impacts the accuracy, precision, and overall validity of the analytical data. The following sections will compare two primary approaches:

  • Approach A: Isolation and Qualification of an In-house Primary Standard. This is the most rigorous approach, providing the highest level of confidence in the analytical results.

  • Approach B: Selection and Justification of a Surrogate Standard. A more rapid but potentially less accurate method suitable for preliminary studies or when isolation of a primary standard is not feasible.

Approach A: Establishing an In-house Primary Reference Standard

This approach involves the isolation, purification, and comprehensive characterization of Didemethylpseudoaspidin AA from a natural source, such as the rhizomes of Dryopteris species[1][2][3][4]. The resulting highly purified compound then serves as the primary reference material for all subsequent quantitative analyses.

Workflow for In-house Standard Development

The development of an in-house primary standard is a multi-step process that demands meticulous execution and robust analytical characterization.

cluster_0 Phase 1: Isolation & Purification cluster_1 Phase 2: Structure Elucidation & Purity Assessment cluster_2 Phase 3: Standard Qualification & Use A Raw Material Extraction (e.g., Dryopteris crassirhizoma) B Solvent Partitioning A->B C Column Chromatography (Silica Gel, Sephadex) B->C D Preparative HPLC C->D E Spectroscopic Analysis (NMR, MS, IR, UV) D->E F Purity by HPLC-UV/DAD E->F G Residual Solvent Analysis (GC-HS) F->G H Water Content (Karl Fischer) F->H I Non-volatile Residue (TGA) F->I J Assign Purity Value I->J K Preparation of Stock & Working Standards J->K L Method Validation K->L

Figure 1: Workflow for the development of an in-house primary reference standard for Didemethylpseudoaspidin AA.

Experimental Protocols
  • Extraction: Powdered rhizomes of Dryopteris crassirhizoma are extracted sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol[3]. Phloroglucinol derivatives are typically found in the less polar extracts.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions enriched with the target compound are further purified using Sephadex LH-20 column chromatography and, finally, by preparative high-performance liquid chromatography (HPLC) to achieve high purity (>98%).

The purity of the isolated Didemethylpseudoaspidin AA must be rigorously assessed to assign a precise value for use in quantitative analysis.

ParameterMethodPurposeAcceptance Criteria
Identity ¹H-NMR, ¹³C-NMR, HR-MS, IR, UVStructural confirmationConsistent with proposed structure
Chromatographic Purity HPLC-UV/DADQuantify impurities≥98%
Residual Solvents Headspace GC-MSQuantify volatile impuritiesAs per ICH Q3C guidelines
Water Content Karl Fischer TitrationQuantify water contentReport value
Non-volatile Residue Thermogravimetric Analysis (TGA)Quantify non-volatile impurities<0.1%

Table 1: Characterization and Purity Assessment of In-house Didemethylpseudoaspidin AA Reference Standard.

Approach B: Utilizing a Surrogate Reference Standard

When the isolation of a primary standard is not feasible due to time, resource, or material constraints, a surrogate standard can be employed. This involves using a structurally similar, well-characterized, and commercially available compound for the quantification of Didemethylpseudoaspidin AA.

Rationale and Selection of a Surrogate Standard

The fundamental assumption when using a surrogate standard is that it has a similar analytical response (e.g., UV absorbance, ionization efficiency in MS) to the target analyte. For Didemethylpseudoaspidin AA, a suitable surrogate would be another phloroglucinol derivative, such as Aspidin or Flavaspidic Acid, which may be more readily available.

Key considerations for selecting a surrogate standard:

  • Structural Similarity: The surrogate should share the same core phloroglucinol scaffold and similar chromophores.

  • Commercial Availability and Purity: The surrogate must be available in high purity from a reputable supplier with a certificate of analysis.

  • Detector Response: The detector response of the surrogate and the analyte should be comparable under the chosen analytical conditions. This should be verified experimentally if possible.

A Identify Potential Surrogates (e.g., Aspidin, Flavaspidic Acid) B Procure High-Purity Surrogate with Certificate of Analysis A->B C Develop Analytical Method (e.g., HPLC-UV) B->C D Verify Co-elution and Response Similarity (if possible) C->D E Quantify Didemethylpseudoaspidin AA as 'Surrogate Equivalents' D->E F Clearly Report Limitations of the Method E->F

Figure 2: Logical workflow for the selection and use of a surrogate reference standard.

Comparison of Approaches
FeatureIn-house Primary StandardSurrogate Standard
Accuracy HighModerate to Low (depends on response factor similarity)
Resource Intensity High (time, cost, expertise)Low
Data Defensibility High (suitable for regulatory submissions)Low (suitable for screening, preliminary studies)
Purity Assignment RequiredProvided by supplier

Table 2: Comparison of In-house Primary Standard vs. Surrogate Standard Approaches.

Recommended Analytical Method: HPLC-UV/DAD

High-Performance Liquid Chromatography with a UV/Diode Array Detector (HPLC-UV/DAD) is a robust and widely accessible technique for the analysis of phloroglucinol compounds[1][5][6].

Step-by-Step HPLC-UV/DAD Protocol
  • Standard Preparation:

    • Accurately weigh the Didemethylpseudoaspidin AA reference standard (in-house or surrogate).

    • Dissolve in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Extract the sample matrix (e.g., plant material, formulation) with a suitable solvent[7].

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength appropriate for phloroglucinols, often around 280 nm[1]. A DAD allows for spectral confirmation.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of Didemethylpseudoaspidin AA in the sample by interpolating its peak area from the calibration curve.

Conclusion and Recommendations

The quantitative analysis of Didemethylpseudoaspidin AA, in the absence of a commercial reference standard, requires a deliberate and scientifically sound approach.

  • For definitive quantification, method validation, and late-stage drug development, the isolation and full characterization of an in-house primary reference standard is mandatory. This ensures the highest level of accuracy and data integrity.

  • For early-stage research, screening purposes, or when resources are limited, the use of a carefully selected and justified surrogate standard can provide valuable semi-quantitative data. It is crucial to acknowledge and report the inherent limitations of this approach.

By following the workflows and protocols outlined in this guide, researchers can confidently establish a robust analytical method for Didemethylpseudoaspidin AA, ensuring the generation of reliable and defensible scientific data.

References

  • Bianchi, V., et al. (2021). Improving the Phloroglucinolysis Protocol and Characterization of Sagrantino Wines Proanthocyanidins. PMC - NIH. Available at: [Link]

  • ResearchGate. (2024). Phloroglucinol from Vitis Vinifera: Experimental and Computational Insights into α-Glucosidase Inhibition. Available at: [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograph of D. crassirhizoma obtained at 280 nm. Available at: [Link]

  • European Journal of Pharmaceutical Sciences. (n.d.). Determination of phloroglucinol by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. Available at: [Link]

  • ResearchGate. (2019). Quantitative Analysis Using a Flatbed Scanner: Aspirin Quantification in Pharmaceutical Tablets. Available at: [Link]

  • Lee, S., et al. (2024). Method development and validation of phloroglucinol and dieckol in Ecklonia cava using HPLC–DAD. Applied Biological Chemistry. Available at: [Link]

  • El-Kimary, E., et al. (2024). Spectrophotometric resolution for quantitative analysis of aspirin and rivaroxaban combination therapy in biological fluids using simple and eco-friendly procedure. Scientific Reports. Available at: [Link]

  • ResearchGate. (2011). Phloroglucinol Compounds of Natural Origin. Available at: [Link]

  • MDPI. (n.d.). Analysis of Aspirin and Dipyridamole in a Modern Pharmaceutical Formulation-Drug Release Study and Permeability Assessment. Available at: [Link]

  • Cui, L., et al. (2022). Comparison of Constituents and Antioxidant Activity of Above-Ground and Underground Parts of Dryopteris crassirhizoma Nakai Based on HS-SPME-GC-MS and UPLC/Q-TOF-MS. Molecules. Available at: [Link]

  • ResearchGate. (2015). Isolation and Identification of Phloroglucinol Derivatives from Dryopteris crassirhizoma by HPLC-LTQ-Orbitrap Mass Spectrometry. Available at: [Link]

  • ACS Publications. (2021). Quantum Chemical Modeling of Mechanical Properties of Aspirin Polymorphic Modifications. Available at: [Link]

  • World News of Natural Sciences. (2024). Development of HPLC method for estimation of β-sitosterol from Peliosanthes micrantha rhizomes. Available at: [Link]

  • International Journal of ChemTech Research. (2010). Quantitative Analysis for clopidogrel bisulphate and Aspirin by Second Derivative Spectrophotometric Method in Pharmaceutical preparation. Available at: [Link]

  • PubMed. (2022). Comparison of Constituents and Antioxidant Activity of Above-Ground and Underground Parts of Dryopteris crassirhizoma Nakai Based on HS-SPME-GC-MS and UPLC/Q-TOF-MS. Available at: [Link]

Sources

Technical Comparison Guide: FTIR Spectrum Analysis of Didemethylpseudoaspidin AA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Didemethylpseudoaspidin AA (DMPA) is a bioactive phloroglucinol derivative (CAS: 142382-28-3) found in Dryopteris ferns and Euphorbia species. Structurally, it is a methylene-bridged dimer characterized by a 3,3'-diacetyl-4,4'-dimethoxy-2,2',6,6'-tetrahydroxy substitution pattern.

Unlike its fully methylated analogues (e.g., Aspidin, Pseudoaspidin), DMPA lacks specific C-methyl groups on the aromatic rings. This structural nuance creates a distinct infrared (IR) spectral fingerprint, particularly in the C-H stretching and fingerprint regions. This guide provides a rigorous spectral analysis of DMPA, comparing it against standard Aspidin analogues to assist in rapid identification and purity verification during isolation workflows.

Structural Basis of Spectral Features

To interpret the FTIR spectrum accurately, we must first map the molecular vibrations to the specific functional groups of DMPA.

Molecular Structure: C₁₉H₂₀O₈[1]
  • Core Scaffold: Two phloroglucinol rings linked by a methylene (-CH₂-) bridge.

  • Key Functional Groups:

    • Acetyl Groups (C=O): Located at the 3,3' positions. These are highly chelated (hydrogen-bonded) to the ortho-hydroxyl groups.

    • Phenolic Hydroxyls (-OH): Four -OH groups (2,2',6,6').

    • Methoxy Groups (-OCH₃): Two methoxy groups at the 4,4' positions.

    • Absence of C-Methyls: Unlike Pseudoaspidin, the ring carbons are substituted with protons where methyls might otherwise be, reducing steric bulk.

Functional Group Visualization

DMPA_Structure Core Phloroglucinol Core (Aromatic Ring) Acetyl Acetyl Group (C=O) Chelated Ketone Core->Acetyl C-C Bond Hydroxyl Phenolic -OH (H-Bond Donor) Core->Hydroxyl C-O Bond Methoxy Methoxy (-OCH3) (Ether Linkage) Core->Methoxy C-O Bond Bridge Methylene Bridge (-CH2-) Core->Bridge Linker Acetyl->Hydroxyl Intramolecular H-Bonding

Figure 1: Functional group topology of Didemethylpseudoaspidin AA highlighting the intramolecular hydrogen bonding network.

Detailed FTIR Spectral Analysis

The following analysis breaks down the spectrum into three critical regions. The wavenumbers presented are derived from structural functional group theory and comparative literature on acylphloroglucinols.

Region 1: High Frequency (3600 – 2800 cm⁻¹)
Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Insight
O-H Stretch (Chelated) 3100 – 3450 Broad, MediumThe phenolic -OH groups at positions 2 and 6 form strong intramolecular hydrogen bonds with the carbonyl oxygen of the acetyl group. This chelation significantly broadens the band and shifts it to lower frequencies compared to free phenols (~3600 cm⁻¹).
C-H Stretch (Aromatic) 3000 – 3100 WeakStretching of the C-H bonds on the aromatic ring.
C-H Stretch (Aliphatic) 2850 – 2960 MediumArises from the methyl protons of the acetyl (-COCH₃) and methoxy (-OCH₃) groups, as well as the methylene bridge (-CH₂-).
Region 2: Double Bond Region (1700 – 1500 cm⁻¹)

This is the most diagnostic region for differentiating DMPA from non-acyl phloroglucinols.

  • Chelated Carbonyl (C=O): 1620 – 1640 cm⁻¹

    • Observation: The acetyl carbonyl stretch appears at a remarkably low frequency for a ketone.

    • Causality: Resonance-assisted hydrogen bonding (RAHB) between the C=O and the ortho-OH weakens the C=O bond character, lowering the force constant and thus the wavenumber.

  • Aromatic Ring (C=C): 1580 – 1600 cm⁻¹

    • Observation: Sharp, distinct bands.

    • Causality: Skeletal vibrations of the benzene rings, enhanced by the polar substituents.

Region 3: Fingerprint Region (1500 – 600 cm⁻¹)
  • C-O Stretch (Methoxy/Phenol): 1200 – 1100 cm⁻¹

    • Strong bands corresponding to the C-O-C asymmetric stretch of the methoxy groups and the C-OH stretch of the phenols.

  • Out-of-Plane (OOP) Bending: 800 – 900 cm⁻¹

    • Diagnostic of the substitution pattern on the aromatic ring. The specific pattern of adjacent hydrogens (or lack thereof) creates a unique signature for DMPA compared to Aspidin.

Comparative Analysis: DMPA vs. Aspidin Analogues

The primary challenge in analyzing DMPA is distinguishing it from its parent compounds, Aspidin BB or Pseudoaspidin .

Comparison Table: Spectral Differentiators
FeatureDidemethylpseudoaspidin AA Aspidin / Pseudoaspidin Differentiation Logic
Structure No C-Methyls on ring; Acetyl side chains.C-Methyls present; Butyryl/Propionyl side chains.Methyl Content
C-H Stretch (2900 cm⁻¹) Lower Intensity Higher Intensity Aspidin has significantly more methyl groups (C-Me + Side chain), leading to a stronger aliphatic C-H absorption.
C=O Stretch ~1630 cm⁻¹ (Acetyl)~1620-1635 cm⁻¹ (Butyryl)Side chain length has minimal effect on C=O position, but steric bulk from C-methyls in Aspidin can slightly alter chelation geometry.
Fingerprint (C-H Bend) Distinct bands for ring protons.Different pattern due to C-Me substitution.The substitution of a Hydrogen (DMPA) with a Methyl (Aspidin) drastically changes the OOP bending modes < 900 cm⁻¹.

Experimental Protocol: Validated FTIR Workflow

To ensure reproducible data, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for phloroglucinols to avoid moisture interference in the OH region.

  • Sample Preparation:

    • Isolate DMPA via HPLC/Column Chromatography (purity >95%).

    • Dry sample under vacuum for 24h to remove solvent residues (methanol/ethanol can mimic OH bands).

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64 scans.

  • Data Acquisition:

    • Collect Background (Air).

    • Apply solid sample to crystal; apply pressure clamp to ensure contact.

    • Collect Sample Spectrum.[1][2]

  • Validation Step (Quality Control):

    • Check: Is the CO₂ doublet (2350 cm⁻¹) absent?

    • Check: Is the C=O band centered around 1630 cm⁻¹? If it is >1670 cm⁻¹, the sample may be oxidized or the chelation is disrupted.

Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Extract Crude Extract (Dryopteris/Euphorbia) Purify HPLC/TLC Isolation (Target: DMPA) Extract->Purify Dry Vacuum Drying (Remove Solvents) Purify->Dry ATR ATR-FTIR Measurement (Diamond Crystal) Dry->ATR Process Baseline Correction & Normalization ATR->Process Decision Band at 1630 cm⁻¹? Process->Decision Compare to Reference Confirm DMPA Confirm DMPA Decision->Confirm DMPA Yes Re-purify Re-purify Decision->Re-purify No (>1670)

Figure 2: Step-by-step experimental workflow for the isolation and FTIR characterization of DMPA.

References

  • PubChem. (n.d.). Didemethylpseudoaspidin AA (CID 5316623).[3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Lee, H. B., et al. (2019). Phloroglucinol Derivatives from Dryopteris crassirhizoma as Potent Xanthine Oxidase Inhibitors. Journal of Natural Products.
  • Widen, C. J., et al. (1996). Phloroglucinol derivatives in Dryopteris sect.[1][4][5] Fibrillosae and related taxa. Semantic Scholar. Retrieved from [Link]

  • Grayu. (n.d.). Didemethylpseudoaspidin AA Phytochemical Data. Retrieved from [Link]

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment (PPE) for Handling Didemethylpseudoaspidin AA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Universal Precautions" Mandate

Didemethylpseudoaspidin AA is a bioactive acyl-phloroglucinol derivative, typically isolated from Dryopteris species (wood ferns) or synthesized for pharmaceutical research. While specific Occupational Exposure Limits (OELs) have not been established by OSHA or ECHA for this specific metabolite, its structural homology to potent compounds like desaspidin and flavaspidic acid dictates a strict safety protocol.

The Safety Paradox: In drug discovery, the absence of toxicity data must be treated as a signal for maximum containment, not a license for laxity. As a researcher, you must treat Didemethylpseudoaspidin AA as a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.

This guide moves beyond generic advice to provide a containment strategy based on the compound's physiochemical properties: phenolic acidity , lipophilicity , and biological activity (antibacterial/cytotoxic potential).

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the enemy. The following hazard matrix is derived from the structure-activity relationships (SAR) of the phloroglucinol class.

Hazard CategorySpecific RiskMechanism of Action
Dermal/Mucosal Severe Irritation / Corrosivity Phenolic hydroxyl groups can denature proteins and cause chemical burns upon prolonged contact.
Systemic Neurotoxicity / Hepatotoxicity Fern-derived phloroglucinols (e.g., filicin) have historical associations with neurotoxicity if systemically absorbed.
Inhalation Respiratory Sensitization Fine crystalline powders pose a high risk of alveolar deposition.
Solvent Synergy Enhanced Permeation Often dissolved in DMSO or Methanol . DMSO acts as a carrier, transporting the toxin directly through intact skin.

The PPE Matrix: Layered Defense System

Do not rely on "standard lab attire." The following PPE configuration is required for all manipulations of Didemethylpseudoaspidin AA in its solid or solubilized state.

A. Respiratory Protection[1][2][3][4][5][6]
  • Solid State (Weighing/Transfer): If working outside a Biosafety Cabinet (BSC) or Powder Hood (Not Recommended), a P100 (HEPA) half-face respirator is mandatory.

  • In Fume Hood: A surgical N95 is sufficient to protect against accidental splashes or updrafts, provided the sash is at the correct working height.

B. Hand Protection (The "Double-Glove" Rule)

Single nitrile gloves are insufficient when organic solvents are involved.

  • Inner Layer: 4 mil Nitrile (Inspection white/blue).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (Purple/Green).

  • Why? If the outer glove is compromised by DMSO/Methanol, the inner glove provides the "retreat time" needed to doff and wash without skin contact.

C. Ocular & Body Protection[1][4][7]
  • Eyes: Chemical splash goggles (indirect venting) are superior to safety glasses, preventing powder migration around the lens.

  • Body: Tyvek® lab coat or sleeve covers are recommended over cotton when handling >100mg quantities to prevent dust entrapment in fabric fibers.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Weighing (Critical Step)

Static electricity is the primary cause of contamination with organic powders.

  • De-static: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • Containment: Place the analytical balance inside a Vented Balance Enclosure (VBE) or a fume hood with low-flow turbulence.

  • Lining: Line the work surface with plastic-backed absorbent paper (absorbent side up) to capture micro-spills.

Phase 2: Solubilization
  • Solvent Choice: When dissolving in DMSO, assume the solution is transdermal .

  • Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid standard plastics which may leach or degrade under high solvent concentrations.

Phase 3: Visualization of Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter.

RiskAssessment Start Start: Handling Didemethylpseudoaspidin AA StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Liquid Solubilized (DMSO/MeOH) StateCheck->Liquid Solution RiskSolid Risk: Inhalation & Dust Dispersion Solid->RiskSolid RiskLiquid Risk: Transdermal Absorption Liquid->RiskLiquid ActionSolid REQ: Powder Hood + N95 OR P100 Respirator RiskSolid->ActionSolid ActionLiquid REQ: Double Nitrile Gloves (Change immediately upon splash) RiskLiquid->ActionLiquid

Caption: Decision logic for PPE selection based on physical state hazards.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Immediately strip contaminated clothing.[1][2][3] Wash skin with mild soap and copious water for 15 minutes . Do not use ethanol, as it may increase absorption of the phenolic compound.

  • Eye Contact: Flush with saline/water for 15 minutes. Seek ophthalmological evaluation immediately.

Waste Disposal

Didemethylpseudoaspidin AA is a bioactive organic.[4][5][6]

  • Do NOT flush down the drain.[6][7]

  • Solid Waste: Collect in a dedicated "Hazardous Solid - Toxic" container.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent. Label clearly as "Contains Bioactive Phloroglucinols."

  • Destruction: High-temperature incineration is the only validated method for complete deactivation of the phloroglucinol core.

Operational Workflow Diagram

Workflow Step1 1. Donning PPE (Double Gloves, Goggles) Step2 2. Engineering Controls (Verify Hood Flow) Step1->Step2 Step3 3. Manipulation (Weighing/Pipetting) Step2->Step3 Step4 4. Decontamination (Wipe surfaces with 10% Bleach) Step3->Step4 Step5 5. Doffing (Outer gloves first -> Wash hands) Step4->Step5

Caption: Step-by-step operational workflow for safe handling.

References

  • Phloroglucinol Bioactivity: Lee, H. B., et al. (2019). "Antibacterial activities of phloroglucinols from Dryopteris crassirhizoma against methicillin-resistant Staphylococcus aureus."[8] Phytotherapy Research.

  • Chemical Handling Safety: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.

  • DMSO Permeation Hazards: Environmental Health & Safety, Yale University. "Guidelines for Handling Dimethyl Sulfoxide (DMSO)."

  • Fern Toxicity (Historical Context): Verotta, L. (2002). "Fern constituents: Phloroglucinols." Phytochemistry Reviews.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.